4-(Chloromethyl)phenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-27-9 | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Chloromethyl)phenyl acetate: Properties, Synthesis, and Applications for Researchers
For Immediate Release
[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 4-(Chloromethyl)phenyl acetate. This document provides an in-depth overview of the compound's characteristics, detailed experimental protocols, and its utility in proteomics and as a precursor in pharmaceutical synthesis.
Core Chemical Properties
This compound, a para-substituted aromatic compound, is a versatile reagent in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable acetate ester, makes it a valuable intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [4-(chloromethyl)phenyl] acetate | |
| CAS Number | 39720-27-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][4] |
| Melting Point | 31.5 °C | [4] |
| Boiling Point | 240 °C (lit.) | [3] |
| Density | 1.201 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.53 (lit.) | [3][5] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretch (ester) at 1760-1780 cm⁻¹; Aromatic C-H stretch at 3000-3100 cm⁻¹. | [4] |
| ¹H NMR Spectroscopy | Data available from commercial suppliers. | [1] |
| ¹³C NMR Spectroscopy | Data available from commercial suppliers. | [6] |
Synthesis and Reactivity
This compound can be synthesized through several routes, primarily involving the esterification of a chloromethylated phenol or the chloromethylation of phenyl acetate.[4] The presence of the chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature exploited in its applications.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(chloromethyl)phenol
-
Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane or other appropriate aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(chloromethyl)phenol in anhydrous dichloromethane.
-
Add a slight excess of pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Reactivity Profile
The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. This allows for the introduction of a variety of functional groups. The ester group is relatively stable but can be hydrolyzed under acidic or basic conditions.[4]
Applications in Research and Drug Development
The reactivity of the chloromethyl group makes this compound a valuable tool in proteomics research for the selective labeling of cysteine residues in proteins. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4]
Proteomics Application: Cysteine-Reactive Probe
The thiol group of cysteine residues is a strong nucleophile that can readily react with the electrophilic chloromethyl group of this compound via an SN2 mechanism. This covalent modification allows for the tagging and subsequent identification of cysteine-containing peptides in proteomics workflows.
References
- 1. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Chloromethyl)phenyl acetate (CAS: 39720-27-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)phenyl acetate (CAS number 39720-27-9), a bifunctional organic compound with significant applications in chemical synthesis and biomedical research. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role as a versatile chemical intermediate and a potential tool in proteomics. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as p-acetoxybenzyl chloride, is an aromatic compound containing both an acetate ester and a reactive chloromethyl group.[1] This dual functionality makes it a valuable reagent in organic synthesis, allowing for a range of chemical transformations.[2]
Table 1: Chemical Identifiers and Structural Information [1][2][3]
| Identifier | Value |
| CAS Number | 39720-27-9 |
| IUPAC Name | [4-(chloromethyl)phenyl] acetate |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | CC(=O)OC1=CC=C(C=C1)CCl |
| InChI | InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 |
| InChIKey | OKRCXSCDWKJWSW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [3][4][5]
| Property | Value |
| Physical Form | Liquid |
| Boiling Point | 240 °C (lit.) |
| Density | 1.201 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.53 (lit.) |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Features and Observed Values |
| ¹H NMR (CDCl₃) | δ 7.41-7.35 (m, 2H, Ar-H), 7.10-7.04 (m, 2H, Ar-H), 4.59 (s, 2H, -CH₂Cl), 2.30 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ 169.4, 150.2, 136.2, 129.5, 122.0, 45.6, 21.1 |
| Infrared (IR) | Strong C=O stretch (ester) around 1765 cm⁻¹, C-O stretch around 1200 cm⁻¹, C-Cl stretch around 700-800 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 184 and 186 (due to ³⁵Cl and ³⁷Cl isotopes)[2] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized by the acetylation of 4-(chloromethyl)phenol. The following is a representative experimental protocol based on general acetylation methods.[4][6][7]
Experimental Protocol: Acetylation of 4-(chloromethyl)phenol
-
Materials: 4-(chloromethyl)phenol, acetic anhydride, a base catalyst (e.g., pyridine or triethylamine) or an acid catalyst (e.g., a catalytic amount of sulfuric acid), and an appropriate solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)phenol (1 equivalent) in the chosen solvent.
-
Add the catalyst (e.g., pyridine, 1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Reactivity
The reactivity of this compound is dominated by the two functional groups:
-
Chloromethyl Group: This group is a reactive electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a variety of nucleophiles such as amines, thiols, and carboxylates.[8] This reactivity is key to its application as a chemical probe and a building block in organic synthesis.
-
Acetate Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)phenol and acetic acid.[2]
Applications in Research and Development
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] Its ability to introduce a p-hydroxymethylphenyl or a related moiety makes it a useful building block.
Chemical Proteomics Probe
The reactive chloromethyl group allows this compound to act as an electrophilic probe for labeling nucleophilic residues in proteins, such as cysteine and lysine.[5][9] This application is valuable in chemical proteomics for identifying and characterizing protein targets of small molecules.
Experimental Workflow: Protein Labeling using this compound as a Probe
The general workflow for using an electrophilic probe like this compound in a chemical proteomics experiment is as follows:
-
Probe Treatment: A proteome (e.g., cell lysate) is treated with this compound. The electrophilic chloromethyl group will covalently bind to nucleophilic amino acid residues on proteins.
-
Enrichment: The labeled proteins can be enriched using various techniques, often involving a "clickable" version of the probe (containing an alkyne or azide) for subsequent biotinylation and pulldown.
-
Digestion: The enriched proteins are digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.
Potential Role in Drug Development
While direct use in synthesizing major drugs like venlafaxine is not prominently documented in readily available literature, its structural motif is relevant. For instance, the synthesis of venlafaxine involves intermediates with a substituted phenyl ring that could potentially be derived from precursors related to this compound.[1][10] Its application in covalent inhibitor design is a promising area of research, where the chloromethyl group can be used to form an irreversible bond with a target protein.[2]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information [1][5]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
Handling and Storage Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapor and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in both synthetic chemistry and biomedical research. Its dual functionality allows for a wide range of chemical modifications, making it an important intermediate for the synthesis of complex organic molecules. Furthermore, its electrophilic nature makes it a useful tool for chemical proteomics studies aimed at identifying and characterizing protein targets. Researchers and drug development professionals should consider the utility of this compound in their work, while adhering to strict safety protocols during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Chloromethyl)-phenylacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(氯甲基)苯基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to p-Acetoxybenzyl Chloride: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-acetoxybenzyl chloride, a versatile chemical intermediate. It covers its fundamental properties, synthesis, and key applications in organic chemistry and drug development, presenting data in a structured format for ease of reference.
Chemical Structure and Nomenclature
p-Acetoxybenzyl chloride, a substituted aromatic compound, features a benzyl chloride core with an acetoxy group at the para (4) position of the benzene ring. This dual functionality, a reactive benzylic halide and a protecting acetoxy group, makes it a valuable reagent in multi-step organic synthesis.
Molecular Structure:
The chemical structure consists of a phenyl ring substituted with a chloromethyl group and an acetate group.
Nomenclature:
-
IUPAC Name: [4-(chloromethyl)phenyl] acetate[1]
-
Common Names: p-Acetoxybenzyl chloride, 4-acetoxybenzyl chloride[1]
-
Synonyms: 4-(Chloromethyl)phenyl acetate, p-(Chloromethyl)phenyl acetate[1]
-
CAS Number: 39720-27-9[1]
-
Molecular Formula: C₉H₉ClO₂[1]
Physicochemical Properties
A summary of the key physicochemical properties of p-acetoxybenzyl chloride is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Melting Point | 31.5 °C | Guidechem |
| Boiling Point | 270.7 °C at 760 mmHg | Guidechem |
| Density | 1.192 g/mL | Guidechem |
| Refractive Index | n20/D 1.53 | Guidechem |
Synthesis of p-Acetoxybenzyl Chloride
The synthesis of p-acetoxybenzyl chloride can be achieved through a multi-step process starting from p-cresol. The workflow involves the acetylation of the phenolic hydroxyl group followed by chlorination of the methyl group.
Synthesis Workflow
The following diagram illustrates the synthetic pathway from p-cresol to p-acetoxybenzyl chloride.
Caption: Synthetic route to p-acetoxybenzyl chloride from p-cresol.
Experimental Protocol
The following protocol is based on a documented laboratory synthesis.[3]
Step 1: Acetylation of p-Cresol
-
A mixture of p-cresol (108 g, 1.0 mole) and acetic anhydride (16.6 ml, 18.0 g, 0.18 mole) is heated to 130°C.
-
Additional acetic anhydride (87 ml, 94 g, 0.92 mole) is added over a 30-minute period, leading to a gentle reflux.
-
The solution is heated at reflux (150°C) for one hour.
-
Acetic acid is distilled off until the pot temperature reaches 195°C.
-
Heating is discontinued, and another portion of acetic anhydride (99 ml, 1.0 mole) is added to the mixture containing p-cresol acetate.
Step 2: Chlorination of p-Cresol Acetate
-
The mixture is cooled to 50°C, and anhydrous sodium acetate (131 g, 1.6 mole) is added, followed by 3.0 g of azobisisobutyronitrile (AIBN).
-
The mixture is heated to 70°C.
-
Chlorine gas (49 g, 0.69 mole) is bubbled through the solution via a gas dispersion tube below the liquid surface over 1-2 hours, maintaining the temperature between 70-75°C. The reaction is mildly exothermic and may require cooling.
Step 3: Work-up and Purification
-
Upon completion of the chlorine addition, the reaction mixture is cooled to 60-65°C.
-
To destroy any remaining acetic anhydride, 10 ml of water is added. The temperature is controlled at 70-75°C while four additional 10 ml portions of water are added at 30-minute intervals.
-
The mixture is then cooled to 35°C and poured into 300 ml of water.
-
Once all salts have dissolved, the layers are allowed to separate, and the aqueous layer is discarded.
-
Toluene (200 ml) is added to the organic phase, and the resulting solution is washed three times with water.
-
The toluene solution is then distilled to yield p-acetoxybenzyl chloride.
Chemical Reactivity and Applications
p-Acetoxybenzyl chloride is a bifunctional molecule, and its reactivity is dominated by the chloromethyl and acetate groups.
Key Chemical Reactions
-
Nucleophilic Substitution: The benzylic chloride is susceptible to nucleophilic attack, making it a useful precursor for introducing the p-acetoxybenzyl moiety into various molecules. This is a common strategy in the synthesis of complex organic compounds.
-
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 4-(chloromethyl)phenol. This deprotection step is often employed in multi-step syntheses.
The logical relationship between the functional groups and their reactions is depicted below.
Caption: Key reactions of p-acetoxybenzyl chloride.
Applications in Research and Development
p-Acetoxybenzyl chloride serves as a critical intermediate in several areas of chemical and biological research.
-
Organic Synthesis: It is a valuable building block for the synthesis of pharmaceuticals and agrochemicals.[1] Its dual functionality allows for sequential and controlled modifications of a molecular scaffold.
-
Protecting Group Chemistry: The acetoxy group can function as a protecting group for the phenolic hydroxyl group, which can be deprotected at a later stage of a synthetic sequence.
-
Proteomics Research: The reactive chloromethyl group allows for its use as a labeling agent for proteins and other biomolecules in proteomics studies.[2]
-
Microbiological Studies: Research has indicated its potential to inhibit bacterial growth, making it a subject of interest in studies related to the gut microbiome.[1]
In the context of drug development, its role as a versatile intermediate allows for the construction of complex molecular architectures found in various therapeutic agents. The ability to introduce the p-acetoxybenzyl group and subsequently modify it or deprotect the phenol provides a powerful tool for medicinal chemists in lead optimization and the synthesis of novel drug candidates.
References
4-(Chloromethyl)phenyl acetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of 4-(chloromethyl)phenyl acetate, a versatile reagent in organic synthesis and proteomics research. The document outlines its key characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Core Properties of this compound
This compound, also known as p-acetoxybenzyl chloride, is an ester derivative of benzyl chloride.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a stable acetate ester, makes it a valuable intermediate in the synthesis of more complex molecules.[2] The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |
| Molecular Weight | 184.62 g/mol | [1][2][3][4] |
| Appearance | Liquid | [3] |
| Density | 1.201 g/mL at 25 °C | [3] |
| Boiling Point | 240 °C | [3] |
| Melting Point | 31.5 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.53 | [3] |
| Purity | ≥95% to 98% | [2][3] |
Experimental Protocols
The synthesis of this compound can be achieved through the acetylation of 4-(hydroxymethyl)phenol. The following protocol is a representative method for this transformation.
Synthesis of this compound via Acetylation
Objective: To synthesize this compound by acetylating 4-(hydroxymethyl)phenol using acetic anhydride.
Materials:
-
4-(hydroxymethyl)phenol
-
Acetic anhydride
-
Expansive graphite (catalyst)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (solvent)
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer
-
Heating mantle (if required)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(hydroxymethyl)phenol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg). If a solvent is used, add 5 mL of dichloromethane or chloroform.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated under reflux.
-
Work-up:
-
Upon completion of the reaction, add 10 mL of diethyl ether to the mixture.
-
Filter the mixture to remove the expansive graphite catalyst and wash the solid with two 10 mL portions of diethyl ether.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer successively with 15 mL of 5% HCl, 15 mL of 5% NaHCO₃, and two 10 mL portions of brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Logical Workflow and Diagrams
The synthesis of this compound from a plausible starting material, 4-methylphenol (p-cresol), involves a two-step process: chlorination of the methyl group followed by acetylation of the phenolic hydroxyl group. This workflow is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)phenyl Acetate from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)phenyl acetate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, p-cresol. This document details the reaction pathways, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
The synthesis is a two-step process commencing with the acetylation of p-cresol to form p-cresyl acetate (also known as 4-methylphenyl acetate). This intermediate is then subjected to a chloromethylation reaction to yield the final product, this compound. This guide will focus on a well-documented and efficient free-radical chlorination method for the second step.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound from p-cresol.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation of p-Cresol | p-Cresol, Acetic Anhydride, Trifluoromethanesulfonic acid | Acetonitrile | 20 | 1 | ~99%[1] |
| 2 | Free-Radical Chlorination | p-Cresyl Acetate, Chlorine (Cl₂), Azobisisobutyronitrile (AIBN), Acetic Anhydride | None | 60-85 | Not Specified | >96%[2] |
Reaction Pathway
The overall synthesis involves the protection of the phenolic hydroxyl group of p-cresol via acetylation, followed by the introduction of a chloromethyl group at the benzylic position of the methyl group.
Caption: Overall reaction scheme for the synthesis of this compound from p-cresol.
Experimental Protocols
Step 1: Synthesis of p-Cresyl Acetate (4-Methylphenyl acetate)
This procedure outlines the acetylation of p-cresol using acetic anhydride, a common and high-yielding method.[1]
Materials:
-
p-Cresol
-
Acetic Anhydride
-
Trifluoromethanesulfonic acid (TfOH)
-
Acetonitrile
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 equivalent) in acetonitrile.
-
Add acetic anhydride (3.0 equivalents) to the solution.
-
Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1 mol%) to the reaction mixture.
-
Stir the mixture at room temperature (20°C) for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC-MS), pour the mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain p-cresyl acetate. A yield of approximately 99% can be expected.[1]
Step 2: Synthesis of this compound
This protocol details the free-radical chlorination of p-cresyl acetate to yield the target compound. This method is advantageous due to its high selectivity for the benzylic position.[2]
Materials:
-
p-Cresyl Acetate (p-tolyl acetate)
-
Chlorine (Cl₂) gas
-
Azobisisobutyronitrile (AIBN)
-
Acetic Anhydride
-
Reaction vessel equipped with a gas inlet, stirrer, thermometer, and reflux condenser
-
Heating mantle
Procedure:
-
In a suitable reaction vessel, charge p-cresyl acetate (1.0 equivalent) and acetic anhydride.
-
Add a catalytic amount of the free-radical initiator, azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to a temperature between 60°C and 85°C.
-
While maintaining the temperature, bubble chlorine gas (approximately 0.6 to 1.0 mole equivalent per mole of p-cresyl acetate) through the reaction mixture.
-
The reaction is exothermic and may require cooling to maintain the desired temperature range.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or ¹H NMR) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture contains this compound. Further purification may be achieved by distillation under reduced pressure or crystallization. A yield of over 96% has been reported for the formation of the analogous p-acetoxybenzyl chloride.[2]
Alternative Synthetic Route: Blanc-Quelet Reaction
An alternative approach for the chloromethylation of p-cresyl acetate is the Blanc-Quelet reaction. This electrophilic aromatic substitution involves the reaction of the aromatic ether with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. While this method is widely used for the chloromethylation of various aromatic compounds, the free-radical chlorination described above often offers higher selectivity for the benzylic position of p-cresyl acetate, minimizing side reactions on the aromatic ring.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis of this compound.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to standard safety practices when handling the chemicals involved.
References
Physical properties of 4-(Chloromethyl)phenyl acetate
An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)phenyl acetate
Introduction
This compound, with the CAS number 39720-27-9, is an organic compound notable for its reactive chloromethyl group attached to a phenyl acetate framework.[1][2] Its molecular formula is C₉H₉ClO₂, and it has a molecular weight of 184.62 g/mol .[1][3][4] This compound serves as a significant intermediate in various fields of organic synthesis, including the production of pharmaceuticals and agrochemicals.[1] Furthermore, its reactive nature makes it a useful tool in proteomics research for the modification and labeling of biomolecules.[1][4] This guide provides a detailed overview of its core physical properties, experimental methodologies for their determination, and relevant technical diagrams.
Quantitative Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. A summary of these key properties is presented in the table below for ease of reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Weight | 184.62 g/mol | |
| Melting Point | 31.5 °C | |
| Boiling Point | 240 °C | (lit.) |
| 82 °C | @ 0.01 Torr | |
| Density | 1.201 g/mL | at 25 °C (lit.) |
| 1.192 g/cm³ | ||
| Refractive Index | 1.53 | at 20 °C (lit.) |
| Flash Point | >230 °F (>110 °C) | |
| 113 °C | closed cup |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which features both a hydrophobic aromatic ring and more polar ester and chloromethyl groups.[1] Consequently, it exhibits limited solubility in water.[1] However, it is readily soluble in a wide range of organic solvents, including ethanol and diethyl ether.[1]
Experimental Protocols for Property Determination
While the specific experimental records for this compound are not publicly detailed, the determination of its physical properties follows standard laboratory procedures.
Melting Point Determination: The melting point of a solid organic compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For a substance like this compound, which has a low melting point, a cooled stage might be necessary for initial observation.
Boiling Point Determination: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded. For high-boiling-point compounds or to prevent decomposition, vacuum distillation is employed, as noted by the boiling point of 82 °C at 0.01 Torr.[5]
Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is measured at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass by the volume.[1][2][6][7]
Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[2][5][6]
Visualized Workflows and Relationships
To further illustrate the context in which this compound is utilized, the following diagrams represent conceptual workflows.
Caption: Conceptual synthesis of this compound.
Caption: Workflow for protein labeling using a reactive ester.
References
- 1. Buy this compound | 39720-27-9 [smolecule.com]
- 2. This compound | 39720-27-9 [chemicalbook.com]
- 3. This compound | C9H9ClO2 | CID 148312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound 98 39720-27-9 [sigmaaldrich.com]
- 7. This compound [stenutz.eu]
- 8. 4-(氯甲基)苯基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of 4-(Chloromethyl)phenyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-(chloromethyl)phenyl acetate, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the qualitative solubility profile of this compound, presents detailed experimental protocols for quantitative solubility determination, and offers a framework for data presentation.
Core Concepts in Solubility
The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a moderately polar ester group and a chloromethyl group on an aromatic ring, suggests its solubility behavior. The presence of both polar and nonpolar regions in its structure dictates its affinity for various organic solvents.[1]
Qualitative Solubility Profile
Based on available literature, this compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic nature.[1] Conversely, it is expected to have excellent solubility in a range of common organic solvents.[1] This is attributed to the favorable intermolecular interactions between the solute and the organic solvent molecules.
A general qualitative solubility summary is provided below:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and halogenated solvents (e.g., dichloromethane).
-
Moderate to High Solubility: Expected in aromatic hydrocarbons (e.g., toluene).
-
Low to Moderate Solubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane).
-
Limited Solubility: Water.[1]
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | 46.07 | |||
| Methanol | 32.04 | |||
| Acetone | 58.08 | |||
| Ethyl Acetate | 88.11 | |||
| Dichloromethane | 84.93 | |||
| Toluene | 92.14 | |||
| Hexane | 86.18 | |||
| Diethyl Ether | 74.12 |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the table above, the following detailed experimental methodologies are recommended. The Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.
I. Isothermal Saturation (Shake-Flask) Method
This method is considered the gold standard for determining equilibrium solubility.[2] It involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Conical flasks or vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a conical flask or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the flask.
-
Equilibration: Seal the flask tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure that no solid particles are transferred, it is recommended to use a syringe fitted with a filter that is compatible with the organic solvent.
II. Gravimetric Analysis
This method is a straightforward and accurate way to determine the concentration of the solute in the saturated solution obtained from the isothermal saturation method.[3][4]
Materials:
-
Pre-weighed evaporation dishes or beakers
-
Oven or vacuum oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Transfer: Transfer the accurately measured volume of the filtered saturated solution into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weighing: Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Constant Weight: Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.
-
Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. The solubility can then be expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data suggests good solubility in most organic media, quantitative determination through rigorous experimental methods like the isothermal saturation method coupled with gravimetric analysis is essential for precise applications in research and development. The provided protocols and data presentation framework are intended to guide scientists in obtaining accurate and reproducible solubility data for this important chemical compound.
References
Spectroscopic and Synthetic Profile of 4-(Chloromethyl)phenyl acetate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 4-(Chloromethyl)phenyl acetate, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating relevant workflows.
Spectroscopic Data
The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals corresponding to the different proton environments in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.3 | Singlet | 3H | Acetate methyl protons (-CH₃) |
| 4.6 | Singlet | 2H | Chloromethyl protons (-CH₂Cl) |
| 7.0-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
¹³C NMR Spectrum: Detailed ¹³C NMR data for this compound is available through spectral databases such as SpectraBase.[2] Due to access restrictions, a complete peak list is not provided here. However, analysis of structurally similar compounds suggests the carbonyl carbon of the ester would appear around 169 ppm, the aromatic carbons in the range of 120-150 ppm, the chloromethyl carbon around 45 ppm, and the acetate methyl carbon around 21 ppm.
Infrared (IR) Spectroscopy Data
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Weak-Medium | Aromatic C-H Stretch |
| 1760-1780 | Strong | Carbonyl (C=O) Stretch of Ester |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This compound can be synthesized through several established methods, including:[1]
-
Direct Acylation: This method involves the reaction of 4-(chloromethyl)phenol with an acylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or an acid catalyst to facilitate the esterification.
-
Chloromethylation: Phenyl acetate can be treated with a chloromethylating agent like chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the chloromethyl group onto the phenyl ring.
-
Esterification: The ester can be formed by the reaction of 4-(chlorobenzyl) alcohol with acetic acid, typically under acidic conditions to drive the equilibrium towards the product.
NMR Spectroscopy Protocol
A general procedure for obtaining the NMR spectra of this compound is as follows:
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
Internal Standard: A small quantity of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
-
Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the spectrometer. The ¹H and ¹³C NMR spectra are then acquired according to the instrument's standard operating procedures. For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a high-quality spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy Protocol
The infrared spectrum of this compound, which is a low-melting solid or liquid at room temperature, can be obtained using the thin film method:
-
Sample Preparation: A small drop of the neat liquid or a solution of the solid in a volatile solvent (like dichloromethane) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Film Formation: The plates are gently pressed together to form a thin, uniform film of the sample. If a solvent was used, it is allowed to evaporate completely.
-
Data Acquisition: The salt plate assembly is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Subsequently, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows related to the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Core Reactions of 4-(Chloromethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)phenyl acetate, also known as p-acetoxybenzyl chloride, is a bifunctional organic compound that serves as a versatile intermediate in a multitude of synthetic applications. Its structure, featuring a reactive benzylic chloride and a stable acetate ester, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable building block in pharmaceutical synthesis, proteomics research, and materials science. This guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to support advanced research and development.
Core Reactions and Methodologies
The reactivity of this compound is primarily dictated by its two functional groups: the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and the phenyl acetate group, which can undergo hydrolysis.
Nucleophilic Substitution Reactions
The benzylic chloride moiety is highly susceptible to nucleophilic attack, facilitating the formation of carbon-heteroatom and carbon-carbon bonds. This SN2-type reaction is fundamental to its application as a synthetic intermediate.
The reaction of this compound with phenols or alkoxides provides a straightforward route to aryl and alkyl ethers. This classic Williamson ether synthesis is widely used to introduce the 4-acetoxybenzyl moiety into various molecular scaffolds.
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)phenyl acetate
-
Reactant Preparation : In a round-bottom flask, dissolve phenol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Initiation : To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions : Heat the mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl ether.
Analogous to ether synthesis, thioethers can be readily prepared by reacting this compound with thiols in the presence of a base.
Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)phenyl acetate
-
Reactant Preparation : Dissolve thiophenol (1.0 equivalent) in a suitable solvent such as ethanol. Add a base like sodium ethoxide (1.1 equivalents) to generate the thiophenolate nucleophile.
-
Reaction Initiation : Add this compound (1.0 equivalent) to the solution.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification : Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
The reaction with primary or secondary amines yields the corresponding N-benzylated products, which are important intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of 4-((Benzylamino)methyl)phenyl acetate
-
Reactant Preparation : In a sealed tube, dissolve this compound (1.0 equivalent) in a solvent such as acetonitrile.
-
Reaction Initiation : Add benzylamine (2.2 equivalents) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions : Heat the mixture to 80°C for 12 hours.
-
Work-up and Purification : After cooling, concentrate the reaction mixture. The residue is then subjected to column chromatography on silica gel to isolate the N-benzylated product.
Ester Hydrolysis
The acetate group of this compound can be cleaved under basic or acidic conditions to reveal a phenolic hydroxyl group, yielding 4-(chloromethyl)phenol. This reaction is often a preliminary step to further functionalize the aromatic ring or to deprotect the phenol.
Experimental Protocol: Hydrolysis to 4-(Chloromethyl)phenol
-
Reaction Setup : Dissolve this compound in a mixture of methanol and water.
-
Reaction Conditions : Add a base such as sodium hydroxide and stir the mixture at room temperature. The hydrolysis is typically rapid and can be monitored by TLC.
-
Work-up : Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude 4-(chloromethyl)phenol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key reactions of this compound. Note that yields are highly dependent on the specific substrate and optimization of reaction conditions.
| Reaction Type | Nucleophile/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ether Synthesis | Phenol | K₂CO₃ | DMF | 60-80 | 4-6 | 80-95 |
| Thioether Synthesis | Thiophenol | NaOEt | Ethanol | Room Temp | 2-4 | 85-98 |
| Amine Synthesis | Benzylamine | - (Excess Amine) | Acetonitrile | 80 | 12 | 70-90 |
| Ester Hydrolysis | H₂O | NaOH | Methanol/Water | Room Temp | 1-2 | >95 |
Applications in Drug Development and Proteomics
This compound and its derivatives are instrumental in the development of new therapeutic agents and research tools.
PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for PROTAC efficacy. The 4-(chloromethyl)phenyl moiety can be incorporated into these linkers.[1][2]
Covalent Inhibitors
The electrophilic nature of the chloromethyl group makes it a suitable warhead for the design of covalent inhibitors. These inhibitors can form an irreversible covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to potent and prolonged inhibition.
Conclusion
This compound is a high-value synthetic intermediate with a rich reaction chemistry. Its ability to readily undergo nucleophilic substitution at the benzylic position allows for the efficient construction of diverse molecular architectures. This, coupled with the potential for further modification following ester hydrolysis, makes it a powerful tool for chemists in academia and industry. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the synthesis of novel pharmaceuticals, chemical probes, and advanced materials. As the demand for sophisticated molecular design continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
Commercial Availability of 4-(Chloromethyl)phenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)phenyl acetate, also known as p-acetoxybenzyl chloride, is a versatile bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development. Its structure, featuring a reactive benzylic chloride and a protecting acetate group, makes it a valuable intermediate for introducing the 4-(hydroxymethyl)phenyl moiety in a protected form. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and proteomics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities available for more stringent applications. It is generally supplied as a liquid.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 432881 | 98% | 5 g |
| Santa Cruz Biotechnology | sc-269935 | ≥95% | Inquire |
| ChemicalBook | CB9686861 | 98% | 5 g, Custom |
| Smolecule | S705882 | Inquire | Inquire |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | [4-(chloromethyl)phenyl] acetate | [1] |
| CAS Number | 39720-27-9 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 240 °C (lit.) | [2] |
| Density | 1.201 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.53 (lit.) | [2] |
| Melting Point | Not available | |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-(hydroxymethyl)phenol. The first step involves the chlorination of the benzylic alcohol, followed by the acetylation of the phenolic hydroxyl group.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(Chloromethyl)phenol
-
To a stirred solution of 4-(hydroxymethyl)phenol (10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (20 µL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-(chloromethyl)phenol.
Step 2: Acetylation of 4-(Chloromethyl)phenol
-
Dissolve the crude 4-(chloromethyl)phenol (10 mmol) in a suitable solvent such as dichloromethane or cyclohexane (40 mL) in a round-bottom flask.[4]
-
Add acetyl chloride (1.15-1.3 equivalents) dropwise to the solution at 20 °C.[4]
-
Stir the reaction mixture at 20 °C for 5 hours.[4]
-
Monitor the reaction for the cessation of hydrogen chloride gas evolution, indicating the reaction is nearing completion.[4]
-
After the reaction is complete, wash the mixture with 5% HCl (15 mL), followed by 5% NaHCO₃ (15 mL), and finally with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
References
Methodological & Application
Application Notes and Protocols: Use of 4-(Chloromethyl)phenyl acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide chains. The choice of a suitable linker, which tethers the growing peptide to the insoluble resin support, is critical for a successful synthesis. The Phenylacetamidomethyl (PAM) linker, derived from 4-(hydroxymethyl)phenylacetic acid, is a well-established linker for Boc-based SPPS. It offers enhanced stability to the acidic conditions required for Boc deprotection compared to the classical Merrifield resin, thereby minimizing premature cleavage of the peptide chain during the synthesis of long peptides. This application note provides a comprehensive guide to the use of 4-(chloromethyl)phenyl acetate as a precursor for the synthesis of a PAM-type linker on an aminomethyl polystyrene resin, followed by the solid-phase synthesis of the biologically active peptide, Angiotensin II.
Overview of the Workflow
The overall process involves four main stages:
-
Preparation of the PAM Linker Precursor: Synthesis of 4-(acetoxymethyl)phenylacetic acid from 4-(chloromethyl)phenylacetic acid.
-
Functionalization of the Resin: Attachment of the PAM linker precursor to an aminomethyl polystyrene resin to generate the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) resin.
-
Solid-Phase Peptide Synthesis (SPPS): Stepwise elongation of the peptide chain on the PAM resin using Boc-chemistry.
-
Cleavage and Purification: Release of the synthesized peptide from the resin and subsequent purification.
Data Presentation
Table 1: Typical Resin Properties and Loading Capacities
| Parameter | Value | Reference |
| Resin Type | Aminomethyl Polystyrene | (1--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| Initial Aminomethyl Resin Loading | 0.6 - 1.4 mmol/g | [2](2) |
| Typical PAM Resin Loading | 0.4 - 1.0 mmol/g | |
| Particle Size | 100-200 mesh or 200-400 mesh | [3](3) |
Table 2: Quantitative Parameters for Angiotensin II Synthesis
| Parameter | Value | Method of Determination | Reference |
| Peptide Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | - | [4](5--INVALID-LINK-- |
| Coupling Efficiency per Cycle | >99% | Kaiser Test / TNBS Test | [6](6) |
| Overall Crude Yield | ~85% | Gravimetric Analysis | [7](--INVALID-LINK--) |
| Final Purity after HPLC | >98% | RP-HPLC | [8](9--INVALID-LINK-- |
| Molecular Weight (Monoisotopic) | 1045.54 Da | Mass Spectrometry |
Experimental Protocols
Protocol 1: Preparation of 4-(Acetoxymethyl)phenylacetic Acid
This protocol describes the conversion of 4-(chloromethyl)phenylacetic acid to its acetate form, which is a more stable precursor for coupling to the aminomethyl resin.
Materials:
-
4-(Chloromethyl)phenylacetic acid
-
Sodium acetate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(chloromethyl)phenylacetic acid (1 equivalent) in DMF.
-
Add sodium acetate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain 4-(acetoxymethyl)phenylacetic acid.
Protocol 2: Preparation of 4-(Hydroxymethyl)phenylacetamidomethyl (PAM) Resin
This protocol details the coupling of the linker precursor to aminomethyl polystyrene resin and subsequent deacetylation to generate the hydroxyl group for peptide attachment.
Materials:
-
Aminomethyl polystyrene resin (1% DVB)
-
4-(Acetoxymethyl)phenylacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Hydrazine monohydrate
-
Ethanol
-
Sintered glass funnel
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve 4-(acetoxymethyl)phenylacetic acid (2 equivalents relative to resin loading), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and ethanol (3x).
-
To remove the acetyl protecting group, treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours.
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Dry the resin under vacuum to a constant weight.
-
Determine the final loading capacity of the PAM resin using the Fmoc-release method after coupling a known amount of Fmoc-amino acid.
Protocol 3: Solid-Phase Synthesis of Angiotensin II on PAM Resin (Boc-Strategy)
This protocol outlines the manual synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using Boc-protected amino acids.
Materials:
-
PAM-Resin (pre-loaded with Boc-Phe)
-
Boc-protected amino acids: Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(BrZ)-OH, Boc-Ile-OH, Boc-His(Bom)-OH, Boc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Ninhydrin test kit
-
Solid-phase synthesis vessel
General Cycle for Amino Acid Coupling:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 5 minutes each).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.
Synthesis of Angiotensin II (C- to N-terminus):
-
Start with Boc-Phe-PAM resin.
-
Perform the general coupling cycle for each amino acid in the following order: Pro, His(Bom), Ile, Tyr(BrZ), Val, Arg(Tos), Asp(OBzl).
Protocol 4: Cleavage of Angiotensin II from PAM Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF cleavage apparatus by trained personnel.
Materials:
-
Angiotensin II-PAM resin (dried)
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
HF cleavage apparatus
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per 100 mg of resin) as a scavenger to trap reactive carbocations.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide from the ether washings by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 5: Purification and Analysis of Angiotensin II
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent purity analysis.
Materials:
-
Crude Angiotensin II
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.
-
Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC system to determine their purity.
-
Pool the fractions with the desired purity (>98%).
-
-
Lyophilization: Lyophilize the pooled fractions to obtain the final purified Angiotensin II as a white powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide synthesis.
Angiotensin II Signaling Pathway
Caption: Angiotensin II signaling via the AT1 receptor.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. Aminomethyl Polystyrene Resins [rapp-polymere.com]
- 3. chemimpex.com [chemimpex.com]
- 4. asianpubs.org [asianpubs.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: Alkylation of Amines with 4-(Chloromethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 4-(chloromethyl)phenyl acetate. This reaction is a valuable method for the introduction of a 4-(acetoxymethyl)benzyl group, which can serve as a protecting group for amines or as a key structural moiety in pharmacologically active molecules.
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis. The use of this compound as an alkylating agent allows for the facile introduction of the 4-(acetoxymethyl)benzyl group. This moiety is particularly useful as it contains an ester functionality that can be later hydrolyzed to reveal a hydroxymethyl group, providing a versatile handle for further synthetic modifications. The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the benzylic chloride, displacing the chloride leaving group.
Reaction Data
The following table summarizes representative reaction conditions and outcomes for the alkylation of various amines with this compound. The data is compiled from typical results observed for the N-alkylation of amines with substituted benzyl halides. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.
| Amine Substrate (Type) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (Primary, Aromatic) | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 4-Methoxyaniline (Primary, Aromatic) | K₂CO₃ | DMF | 80 | 10 | 90-98 |
| Benzylamine (Primary, Aliphatic) | Et₃N | Dichloromethane | 25 | 24 | 80-90 |
| Piperidine (Secondary, Cyclic) | K₂CO₃ | Acetonitrile | 60 | 8 | 90-97 |
| Morpholine (Secondary, Cyclic) | None | Ethanol | 78 | 12 | 85-95 |
| Diethylamine (Secondary, Acyclic) | NaHCO₃ | Toluene | 110 | 16 | 75-85 |
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of an amine with this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (1.5-2.0 eq, if necessary)
-
Anhydrous Solvent (e.g., Acetonitrile, DMF, Dichloromethane, Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Base: If a base is required, add the base (1.5-2.0 eq) to the stirred solution or suspension of the amine.
-
Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining salts and water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, recrystallization, or distillation to obtain the desired N-alkylated amine.
Visualizations
Caption: Experimental workflow for the alkylation of amines.
Caption: Reaction mechanism of amine alkylation.
Application Notes and Protocols: 4-(Chloromethyl)phenyl acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)phenyl acetate is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive chloromethyl group and a protected phenolic hydroxyl group (as an acetate), allows for sequential chemical modifications, making it a versatile building block in multi-step synthetic routes. This document provides detailed application notes on its use, primarily focusing on the synthesis of analogs of the highly successful anticancer drug, Paclitaxel (Taxol®). Additionally, it includes a detailed experimental protocol for a key transformation involving this intermediate and outlines the relevant biological signaling pathways.
Core Application: Synthesis of Paclitaxel Analogs
A significant application of this compound is in the preparation of modified side-chains for the semi-synthesis of Paclitaxel and its analogs, such as Docetaxel. The Paclitaxel molecule consists of a complex tetracyclic core, known as baccatin III, and an ester side-chain at the C-13 position, which is crucial for its biological activity.[1][2] this compound can be used to synthesize precursors for this side chain, particularly for analogs with modifications at the C-4 position of the phenylisoserine side chain.
The general synthetic strategy involves the coupling of a suitably protected baccatin III derivative with a β-lactam, which serves as the precursor to the C-13 side chain.[3] this compound can be envisioned as a starting material to introduce a 4-(acetoxymethyl)phenyl group into the side-chain structure, allowing for the exploration of structure-activity relationships (SAR) of novel Paclitaxel analogs.
Mechanism of Action of Paclitaxel and its Analogs
Paclitaxel and its analogs are potent anti-mitotic agents that exert their cytotoxic effects by stabilizing microtubules.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[5]
Normally, microtubules undergo constant cycles of polymerization and depolymerization, a process vital for the formation and function of the mitotic spindle during cell division. Paclitaxel binds to the β-tubulin subunit of the microtubule polymer, promoting the assembly of tubulin into microtubules and inhibiting their disassembly.[4][5] This hyper-stabilization of microtubules disrupts the delicate dynamic equilibrium, leading to the formation of non-functional microtubule bundles and arresting the cell cycle in the G2/M phase.[4][6] Unable to proceed through mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.[6][7]
Signaling Pathways Involved in Paclitaxel-Induced Apoptosis
The induction of apoptosis by Paclitaxel is a complex process involving multiple signaling cascades. While the primary trigger is mitotic arrest due to microtubule stabilization, several downstream pathways are activated to execute cell death.
// Nodes Paclitaxel [label="Paclitaxel / Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest (G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TAK1 [label="TAK1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family Regulation\n(Bcl-2 Phosphorylation, ↓Bcl-2, ↑Bax)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nPermeability Transition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Cascade [label="Caspase Cascade Activation\n(Caspase-9, Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Paclitaxel -> Microtubules [color="#5F6368"]; Microtubules -> Mitotic_Arrest [color="#5F6368"]; Mitotic_Arrest -> TAK1 [color="#5F6368"]; TAK1 -> JNK [color="#5F6368"]; JNK -> Bcl2_Family [label="Phosphorylation", color="#5F6368"]; Mitotic_Arrest -> Bcl2_Family [label="Alters expression", color="#5F6368"]; Bcl2_Family -> Mitochondria [color="#5F6368"]; Mitochondria -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Caspase_Cascade [color="#5F6368"]; Caspase_Cascade -> Apoptosis [color="#5F6368"]; } .dot Caption: Paclitaxel-induced apoptosis signaling pathway.
Key signaling pathways implicated in Paclitaxel-induced apoptosis include:
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is a critical mediator of Paclitaxel-induced apoptosis.[8] Mitotic arrest leads to the activation of Transforming growth factor-beta-activated kinase 1 (TAK1), which in turn phosphorylates and activates JNK.[8]
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members, are key regulators of apoptosis. Paclitaxel treatment can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2, as well as changes in the expression levels of Bcl-2 family members, tipping the balance towards apoptosis.[9][10] This dysregulation promotes the release of cytochrome c from the mitochondria.[5]
-
Caspase Cascade: The release of cytochrome c into the cytosol initiates the activation of a cascade of cysteine proteases known as caspases.[9] This typically involves the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9]
Experimental Protocols
Protocol 1: Synthesis of a Substituted β-Lactam via Staudinger Cycloaddition
Objective: To synthesize a 1,4-diaryl-3-azido-2-azetidinone, a precursor for the Paclitaxel side chain.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Aromatic Amine (e.g., p-Anisidine)
-
Azidoacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the aromatic amine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous magnesium sulfate to the solution to act as a drying agent.
-
Stir the mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
-
Filter the reaction mixture to remove the magnesium sulfate and wash the solid with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude imine, which can often be used in the next step without further purification.
-
-
[2+2] Cycloaddition (Staudinger Reaction):
-
Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, prepare a solution of azidoacetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the azidoacetyl chloride solution dropwise to the imine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-lactam.
-
Characterization: The structure and purity of the synthesized β-lactam should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
// Nodes Start [label="Start: Imine Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Formation [label="React Aromatic Aldehyde\nand Aromatic Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Staudinger_Reaction [label="[2+2] Cycloaddition with\nAzidoacetyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="NMR & Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified β-Lactam", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Imine_Formation [color="#5F6368"]; Imine_Formation -> Staudinger_Reaction [color="#5F6368"]; Staudinger_Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> End [color="#5F6368"]; } .dot Caption: Experimental workflow for β-lactam synthesis.
Data Presentation
The following tables summarize key quantitative data related to the biological activity of Paclitaxel and its analogs.
Table 1: In Vitro Cytotoxicity of Paclitaxel Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | A2780 (Ovarian) | 1.5 ± 0.1 | [11] |
| Docetaxel | A2780 (Ovarian) | 0.8 ± 0.1 | [4] |
| Analog 37 | A2780 (Ovarian) | 4500 ± 700 | [11] |
| Analog 38 | A2780 (Ovarian) | 4100 ± 400 | [11] |
| Analog 39 | A2780 (Ovarian) | 4000 ± 1500 | [11] |
IC50 values represent the concentration of the compound that inhibits cell growth by 50% and can vary depending on the specific assay conditions.
Table 2: Comparison of Tubulin Polymerization Activity
| Compound | Relative Potency (vs. Paclitaxel) | Reference |
| Paclitaxel | 1.0 | [1][2] |
| Docetaxel | ~2.0 | [1] |
Potency is related to the ability to inhibit microtubule depolymerization.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceutical agents, particularly in the field of oncology. Its utility in the synthesis of Paclitaxel analogs allows for the exploration of new chemical space to develop next-generation anti-mitotic drugs with improved efficacy and toxicity profiles. The provided protocols and biological context serve as a valuable resource for researchers engaged in the synthesis and evaluation of such compounds. A thorough understanding of the underlying synthetic methodologies and the intricate signaling pathways of the parent compounds is crucial for the rational design of more effective cancer therapeutics.
References
- 1. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The taxoids: paclitaxel (Taxol) and docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for Williamson Ether Synthesis using p-Acetoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the Williamson ether synthesis utilizing p-acetoxybenzyl chloride as the electrophile. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, which are significant structural motifs in many pharmaceutical compounds.[1][2] This protocol is specifically designed to be compatible with the ester functionality present in p-acetoxybenzyl chloride, offering a reliable method for the synthesis of substituted benzyl ethers. Detailed methodologies for the reaction setup, workup, and purification are provided, along with a representative data summary and a visual workflow diagram.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide via an SN2 mechanism to form an ether.[1][3] This method is highly versatile, allowing for the synthesis of both symmetrical and unsymmetrical ethers.[1] In the context of drug discovery and development, the precise and controlled synthesis of ether-containing molecules is often crucial.
This protocol details the synthesis of a generic p-acetoxybenzyl ether from a phenolic precursor and p-acetoxybenzyl chloride. A key consideration in this synthesis is the presence of the acetate ester on the benzyl halide. This functional group is susceptible to hydrolysis under strongly basic conditions. Therefore, the selection of a mild base is critical to the success of the reaction. Milder bases such as potassium carbonate (K2CO3) or silver oxide (Ag2O) are recommended over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to prevent the cleavage of the ester group.[2][4]
Reaction Scheme
Figure 1: General reaction scheme for the Williamson ether synthesis using a phenol and p-acetoxybenzyl chloride.
Experimental Protocol
This protocol describes a general procedure for the reaction of a substituted phenol with p-acetoxybenzyl chloride. The quantities can be scaled as needed.
3.1. Materials and Equipment
-
Substituted Phenol (e.g., p-cresol)
-
p-Acetoxybenzyl chloride
-
Potassium Carbonate (K2CO3), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
3.2. Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
In a separate container, dissolve p-acetoxybenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the p-acetoxybenzyl chloride solution dropwise to the stirring phenoxide suspension at room temperature.
3.3. Reaction Execution and Monitoring
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this reaction would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product, being more nonpolar than the starting phenol, will have a higher Rf value.
-
Continue heating until the starting phenol is consumed, as indicated by TLC (typically 4-8 hours).
3.4. Workup and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final p-acetoxybenzyl ether.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-(p-tolyloxymethyl)phenyl acetate from p-cresol and p-acetoxybenzyl chloride.
| Parameter | Value |
| Reactants | |
| p-Cresol | 1.0 mmol (108.1 mg) |
| p-Acetoxybenzyl chloride | 1.1 mmol (202.6 mg) |
| Potassium Carbonate | 2.0 mmol (276.4 mg) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF (10 mL) |
| Temperature | 70 °C |
| Reaction Time | 6 hours |
| Results | |
| Product Yield (isolated) | 85% (217.8 mg) |
| Appearance | White solid |
| Melting Point | 82-84 °C (representative) |
| Spectroscopic Data | |
| 1H NMR (CDCl3, 400 MHz) δ | 7.42 (d, 2H), 7.15 (d, 2H), 7.09 (d, 2H), 6.88 (d, 2H), 5.05 (s, 2H), 2.31 (s, 3H), 2.29 (s, 3H) |
| 13C NMR (CDCl3, 100 MHz) δ | 169.5, 156.5, 150.2, 134.8, 130.4, 130.1, 122.0, 115.0, 69.8, 21.0, 20.5 |
| IR (KBr, cm-1) | 3035, 2924, 1765 (C=O, ester), 1612, 1512, 1245 (C-O, ether), 1175 |
Note: The spectroscopic and physical data are representative and may vary slightly based on experimental conditions and purity.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the Williamson ether synthesis.
Diagram 2: Signaling Pathway (Reaction Mechanism)
Caption: SN2 mechanism of the Williamson ether synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the phenol. | Ensure the K2CO3 is anhydrous and finely powdered. Increase the amount of base to 2.5 equivalents. |
| Deactivation of p-acetoxybenzyl chloride. | Use fresh or properly stored p-acetoxybenzyl chloride. | |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature, monitoring carefully by TLC. | |
| Presence of Unreacted Starting Material | Inefficient reaction. | See "Low or No Product Yield". |
| Formation of Side Products (e.g., hydrolysis of the ester) | Base is too strong or reaction temperature is too high. | Use a milder base like Ag2O. Lower the reaction temperature. |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. | |
| Difficult Purification | Product and starting material have similar Rf values. | Optimize the solvent system for flash chromatography. Consider a different purification method like recrystallization. |
Conclusion
The Williamson ether synthesis using p-acetoxybenzyl chloride provides an effective route to substituted benzyl ethers, which are valuable intermediates in medicinal chemistry and drug development. The key to a successful synthesis is the use of a mild base to preserve the integrity of the acetate ester. The protocol outlined in this document offers a reliable and reproducible method for obtaining these compounds in good yields.
References
Application of 4-(Chloromethyl)phenyl Acetate in Solid-Phase Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the utilization of 4-(chloromethyl)phenyl acetate in solid-phase organic synthesis. While not a conventional pre-made resin, this reagent can be employed to functionalize a solid support, creating a linker suitable for the synthesis of peptides and other small molecules with a C-terminal carboxylic acid. The protocols outlined below are based on established principles of solid-phase chemistry, particularly drawing parallels to the well-known Merrifield and Wang resins.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A key component of this methodology is the choice of a suitable linker, which tethers the nascent molecule to an insoluble resin support during the synthetic sequence and allows for its subsequent cleavage.
This compound is a versatile reagent that can be used to create a custom solid support. Its utility stems from the reactive chloromethyl group, which can be used to anchor the phenyl acetate moiety to a functionalized resin. Subsequent deprotection of the acetate group reveals a hydroxyl functionality, akin to that of the widely used Wang resin, which can then serve as an attachment point for the first building block. This approach offers a flexible method for generating a benzyl ester-type linkage, which is stable to the conditions of Fmoc-based peptide synthesis and can be readily cleaved under acidic conditions.
Overview of the Synthetic Strategy
The application of this compound in solid-phase synthesis can be conceptualized in a four-stage workflow:
-
Linker Immobilization: Covalent attachment of a derivative of this compound to a suitable solid support, such as aminomethylated polystyrene resin.
-
First Monomer Loading: Activation of the linker and subsequent coupling of the first protected building block (e.g., an Fmoc-amino acid).
-
Chain Elongation: Stepwise addition of subsequent building blocks using standard solid-phase synthesis protocols.
-
Cleavage: Release of the final product from the solid support.
Caption: General workflow for solid-phase synthesis using a custom-functionalized resin.
Experimental Protocols
The following are detailed, proposed protocols for the use of this compound in solid-phase peptide synthesis (SPPS).
Preparation of 4-(Acetoxymethyl)phenylacetamidomethyl (Ac-PAM) Resin
This protocol describes the immobilization of the linker onto an aminomethyl resin. The resulting resin will have the acetate group of the linker intact.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)
-
4-(Chloromethyl)phenylacetic acid (Note: This is a derivative of the title compound, used for a more stable amide linkage to the resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin (1.0 g) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Amino Acid Activation: In a separate flask, dissolve 4-(chloromethyl)phenylacetic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Add DIPEA (6 equivalents) and agitate the mixture at room temperature for 12-24 hours.
-
Washing: After the coupling reaction, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading of the First Fmoc-Amino Acid
This protocol involves the deacetylation of the linker followed by the esterification of the first Fmoc-protected amino acid.
Materials:
-
Ac-PAM resin
-
Hydrazine monohydrate
-
Ethanol
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Deacetylation: Swell the Ac-PAM resin (1.0 g) in a solution of 5% hydrazine monohydrate in ethanol for 3 hours at room temperature to remove the acetyl protecting group. Wash the resin thoroughly with ethanol, DCM, and DMF.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) in DMF. Add DIC (4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Esterification: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature.
-
Capping (Optional): To block any unreacted hydroxyl groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Washing and Drying: Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum. The loading of the first amino acid can be quantified spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Caption: Workflow for the loading of the first amino acid onto the custom resin.
Peptide Chain Elongation
Standard Fmoc-SPPS protocols are used for the elongation of the peptide chain.
Materials:
-
Fmoc-amino acid loaded resin
-
20% Piperidine in DMF
-
Fmoc-amino acids
-
DIC
-
HOBt
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-3 for each amino acid in the sequence.
Cleavage of the Peptide from the Resin
The final peptide is cleaved from the resin using a strong acid cocktail.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Quantitative Data
| Parameter | Typical Value | Notes |
| First Amino Acid Loading | 0.3 - 0.8 mmol/g | Highly dependent on the resin and coupling conditions. |
| Coupling Efficiency | >99% | Per step, can be monitored by the Kaiser test. |
| Cleavage Yield | 70 - 95% | Dependent on the peptide sequence and cleavage conditions. |
| Crude Purity | 50 - 90% | Highly sequence-dependent. |
Signaling Pathways and Logical Relationships
The logical progression of the solid-phase synthesis using the proposed linker system is depicted below.
Caption: Logical flow from starting materials to the final product.
Conclusion
This compound and its derivatives represent a viable, albeit less common, entry point for the creation of custom solid supports for organic synthesis. The protocols outlined provide a foundational methodology for researchers to explore its application. The key advantages lie in the potential for fine-tuning the linker properties and the use of readily available starting materials. As with any solid-phase synthesis strategy, optimization of coupling and cleavage conditions for specific target molecules is recommended to achieve the best results.
Application Notes and Protocols: Nucleophilic Substitution on 4-(Chloromethyl)phenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)phenyl acetate is a versatile bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic chloride, which is susceptible to nucleophilic substitution, and a phenyl acetate group. The chloromethyl group serves as an electrophilic site for the introduction of a variety of functional groups via SN2 reactions, allowing for the synthesis of a diverse range of derivatives. The acetate moiety can also be hydrolyzed to a phenol, providing another site for further chemical modification.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with a focus on reactions with common nucleophiles such as azides, alcohols, thiols, and amines.
Reaction Mechanism
The nucleophilic substitution on this compound, a primary benzylic halide, predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This mechanism results in an inversion of stereochemistry at the carbon center if it were chiral.
Caption: General SN2 mechanism for nucleophilic substitution on this compound.
Experimental Protocols and Data
This section details the reaction conditions and protocols for the nucleophilic substitution on this compound with various nucleophiles.
Azide Substitution: Synthesis of 4-(Azidomethyl)phenyl acetate
The reaction of this compound with sodium azide is a robust method for the introduction of an azido group, which is a versatile functional handle for click chemistry and other bioconjugation techniques.[1][2][3]
Reaction Scheme:
Caption: Synthesis of 4-(azidomethyl)phenyl acetate.
Quantitative Data Summary:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azide | Sodium Azide | DMF | Room Temp. | 12 | Up to 99 | [4] |
| Azide | Sodium Azide | DMSO | Room Temp. | Overnight | 94 | [4] |
Experimental Protocol (Adapted from[4][5]):
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (e.g., 5 mL per mmol of substrate).
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(azidomethyl)phenyl acetate.
-
Williamson Ether Synthesis: Reaction with Alcohols
The Williamson ether synthesis provides a straightforward method for preparing ethers from this compound and an alcohol.[6][7] The alcohol is first deprotonated with a base to form a more nucleophilic alkoxide, which then displaces the chloride.
Reaction Workflow:
References
Application Notes and Protocols for 4-(Chloromethyl)phenyl Acetate as a Linker in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of combinatorial chemistry and solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the successful generation of small molecule libraries. The linker tethers the initial building block to the solid support and must remain stable throughout the synthetic sequence, yet be readily cleavable under specific conditions to release the final product. 4-(Chloromethyl)phenyl acetate is a versatile, yet less commonly cited, linker precursor that offers a unique combination of functionalities for the synthesis of diverse compound libraries.
This benzylic-type linker precursor possesses two key features: a chloromethyl group for covalent attachment to a support resin (such as hydroxymethyl or aminomethyl polystyrene) and an acetate-protected phenol. The acetate group serves as a stable protecting group that can be removed to reveal a hydroxyl functionality, which can then be used as a point of attachment for the first building block. Alternatively, the chloromethyl group can be used to immobilize a building block, with the acetate acting as a latent functional group for further diversification. The final compounds are typically cleaved from this type of linker under acidic conditions.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the generation of combinatorial libraries.
Data Presentation
Due to the limited availability of specific quantitative data for this compound as a linker in the scientific literature, the following tables present illustrative data based on typical yields and purities observed for analogous benzyl-type linkers used in solid-phase organic synthesis. These values should be considered as representative examples to guide expectation and optimization.
Table 1: Illustrative Loading Efficiency of First Building Block (BB1)
| Building Block (BB1) Type | Coupling Method | Typical Loading (mmol/g) | Typical Yield (%) |
| Carboxylic Acid | DIC/DMAP | 0.5 - 0.8 | 85 - 95 |
| Phenol | Mitsunobu Reaction | 0.4 - 0.7 | 80 - 90 |
| Amine (on pre-activated resin) | Reductive Amination | 0.6 - 0.9 | 90 - 98 |
Table 2: Illustrative Cleavage Efficiency and Purity of Final Product
| Cleavage Cocktail | Cleavage Time (h) | Typical Yield (%) | Typical Purity (%) |
| 95:5 TFA/H₂O | 2 | 80 - 95 | >90 |
| 95:2.5:2.5 TFA/H₂O/TIS | 2 | 85 - 98 | >92 |
| 50% TFA in DCM | 3 | 75 - 90 | >88 |
Note: TIS (Triisopropylsilane) is a scavenger used to prevent side reactions with sensitive residues.
Experimental Protocols
The following protocols provide a generalized workflow for the use of this compound as a linker precursor for the synthesis of a small molecule library.
Protocol 1: Immobilization of the Linker onto Hydroxymethyl Polystyrene Resin
This protocol describes the attachment of the this compound linker to a hydroxymethyl-functionalized solid support.
Materials:
-
Hydroxymethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Swell the hydroxymethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound (3 eq., 3 mmol, 554 mg) and DMAP (0.1 eq., 0.1 mmol, 12 mg) in a minimal amount of anhydrous DMF.
-
Add the solution of the linker and DMAP to the swollen resin.
-
Add DIC (3 eq., 3 mmol, 468 µL) to the resin suspension.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Synthesis of a Small Molecule Library
This protocol outlines the steps for the deprotection of the acetate group, coupling of the first building block (a carboxylic acid in this example), and subsequent library synthesis.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Hydrazine monohydrate solution (5% in DMF)
-
Building Block 1 (BB1, an Fmoc-protected amino acid, 3 eq.)
-
HATU (2.9 eq.)
-
DIPEA (6 eq.)
-
20% Piperidine in DMF
-
Building Block 2 (BB2, a carboxylic acid, 3 eq.)
-
Anhydrous DMF
Procedure:
-
Acetate Deprotection:
-
Swell the linker-functionalized resin in DMF.
-
Treat the resin with 5% hydrazine monohydrate in DMF for 30 minutes to remove the acetate group, revealing the hydroxyl functionality.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of First Building Block (BB1):
-
Swell the deprotected resin in anhydrous DMF.
-
In a separate vial, pre-activate Fmoc-protected amino acid (BB1) with HATU and DIPEA in DMF for 10 minutes.
-
Add the activated BB1 solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of Second Building Block (BB2):
-
Swell the resin in anhydrous DMF.
-
In a separate vial, pre-activate a carboxylic acid (BB2) with HATU and DIPEA in DMF for 10 minutes.
-
Add the activated BB2 solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying:
-
Dry the resin-bound final product under vacuum.
-
Protocol 3: Cleavage of the Final Product from the Resin
This protocol details the release of the synthesized small molecule from the solid support.
Materials:
-
Resin-bound final product from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dry, resin-bound product in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 2 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by an appropriate method, such as preparative HPLC.
Visualizations
Caption: General workflow for solid-phase synthesis using this compound linker.
Caption: Application of a synthesized compound in modulating a signaling pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carboxylic Acids Following Derivatization with 4-(Chloromethyl)phenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxylic acids are a broad class of organic compounds that play significant roles in biological systems and are common functional groups in pharmaceutical agents. The direct analysis of many carboxylic acids by reverse-phase High-Performance Liquid Chromatography (HPLC) can be challenging due to their high polarity, leading to poor retention, and their lack of a strong chromophore, resulting in low sensitivity with UV detection.[1][2][3]
To overcome these limitations, a pre-column derivatization step is often employed to enhance the chromatographic properties and detectability of the analytes.[3][4] This application note describes a method for the derivatization of carboxylic acids with 4-(chloromethyl)phenyl acetate. This reagent reacts with the carboxylic acid moiety to form an ester, introducing a phenyl acetate group that improves retention on reverse-phase columns and provides a UV-active chromophore for sensitive detection.
Principle of Derivatization
The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the benzylic carbon of this compound, displacing the chloride ion. This reaction is typically facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid to form the more reactive carboxylate. The resulting ester derivative is less polar and possesses a strong UV absorbance, making it well-suited for HPLC analysis.
Experimental Protocols
1. Materials and Reagents
-
Carboxylic acid standards or sample extracts
-
This compound (derivatizing reagent)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Crown ether (e.g., 18-crown-6) if using K₂CO₃ in a non-polar solvent
-
Formic acid or Acetic acid (for mobile phase)
-
Standard laboratory glassware and equipment (e.g., vials, pipettes, heating block)
2. Preparation of Solutions
-
Carboxylic Acid Stock Solutions: Prepare individual stock solutions of the carboxylic acid standards at a concentration of 1 mg/mL in acetonitrile.
-
Derivatizing Reagent Solution: Prepare a solution of this compound in acetonitrile at a concentration of 10 mg/mL.
-
Catalyst Solution (DIPEA): Prepare a 1 M solution of N,N-diisopropylethylamine in acetonitrile.
-
Catalyst (K₂CO₃/Crown Ether): If using potassium carbonate, prepare a suspension in the reaction solvent and add a catalytic amount of 18-crown-6.
3. Derivatization Procedure
-
To a 2 mL reaction vial, add 100 µL of the carboxylic acid standard or sample solution.
-
Add 50 µL of the catalyst solution (e.g., 1 M DIPEA in ACN).
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial HPLC mobile phase.
-
Vortex the reconstituted sample and filter through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of various carboxylic acids after derivatization. (Note: This data is representative of typical performance for phenacyl ester derivatives of carboxylic acids and may vary for this compound derivatives).
| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Valproic Acid | 8.5 | 0.5 - 100 | 0.9992 | 0.15 | 0.5 |
| Ibuprofen | 10.2 | 0.5 - 100 | 0.9995 | 0.12 | 0.4 |
| Octanoic Acid | 11.8 | 1.0 - 200 | 0.9989 | 0.30 | 1.0 |
| Decanoic Acid | 13.5 | 1.0 - 200 | 0.9991 | 0.28 | 0.9 |
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of carboxylic acids.
Caption: Derivatization reaction of a carboxylic acid with this compound.
Conclusion
The derivatization of carboxylic acids with this compound is a viable strategy to enhance their chromatographic behavior and UV detectability for HPLC analysis. The described protocol provides a general framework for this derivatization. Optimization of reaction conditions, such as catalyst, solvent, temperature, and time, may be necessary for specific carboxylic acids to achieve maximum derivatization efficiency and analytical sensitivity. This method is applicable to a wide range of carboxylic acids and can be a valuable tool in pharmaceutical analysis and metabolic research.
References
Application Notes and Protocols: The Use of 4-(Chloromethyl)phenyl acetate in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes, enzymatic activities, and cellular processes. The design and synthesis of novel fluorescent probes with tailored properties remain an active area of investigation. 4-(Chloromethyl)phenyl acetate is a versatile bifunctional reagent that can be employed in the synthesis of fluorescent probes. Its utility stems from the presence of two key functional groups: a reactive chloromethyl group that can readily undergo nucleophilic substitution, and an acetate group that can serve as a latent reporting group for esterase activity.
This document provides detailed application notes and protocols for the synthesis of a fluorescent probe for esterase detection using this compound and a coumarin-based fluorophore.
Principle of the Fluorescent Probe
The synthesized probe, 4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)phenyl acetate, is designed as a fluorogenic substrate for esterase enzymes. The core of the probe consists of a highly fluorescent 7-hydroxy-4-methylcoumarin (a common fluorophore) linked to a phenyl acetate moiety via an ether linkage. The acetate group effectively quenches the fluorescence of the coumarin. In the presence of esterase enzymes, the acetate group is hydrolyzed, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin. The resulting increase in fluorescence intensity can be monitored to quantify esterase activity.
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)phenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of reactions involving 4-(Chloromethyl)phenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two main reactive sites:
-
The Chloromethyl Group: This is a benzylic chloride, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This is the most common site of reaction for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.
-
The Acetate Ester Group: This group can undergo hydrolysis under acidic or basic conditions, which can be an undesired side reaction.
Q2: My nucleophilic substitution reaction is giving a low yield. What are the first things I should check?
A2: For low yields in nucleophilic substitution reactions, start by evaluating the following:
-
Reaction Conditions: Ensure you are using an appropriate solvent, temperature, and base (if applicable) for the specific nucleophile you are using.
-
Reagent Purity: Verify the purity of your this compound, nucleophile, and solvent. Impurities can interfere with the reaction.
-
Side Reactions: Consider the possibility of competing side reactions such as elimination (especially with bulky, strong bases) or hydrolysis of the acetate group.
Q3: How can I minimize the hydrolysis of the acetate group?
A3: The acetate group is sensitive to both acidic and basic conditions. To minimize hydrolysis:
-
Use Mild Bases: When a base is required, opt for milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of hydrolysis.
-
Aqueous Workup: Perform aqueous workups under neutral or slightly acidic conditions and at low temperatures to prevent hydrolysis during product isolation.
Troubleshooting Guides for Specific Reactions
Williamson Ether Synthesis: O-Alkylation of Phenols
The Williamson ether synthesis is a common method for forming aryl ethers by reacting a phenoxide with an alkyl halide. In this case, this compound acts as the alkylating agent.
Common Problem: Low Yield of the Desired Ether
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Deprotonation of Phenol | Use a slight excess (1.1-1.2 equivalents) of a suitable base. Ensure the base is strong enough to fully deprotonate the phenol. | Incomplete formation of the phenoxide nucleophile will lead to unreacted starting material. |
| Competing C-Alkylation | Use polar aprotic solvents like DMF or acetonitrile. | Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the aromatic ring more nucleophilic and leading to C-alkylation as a side product. |
| Hydrolysis of the Acetate Group | Use milder bases such as K₂CO₃ or Cs₂CO₃. Avoid strong bases like NaOH or KOH, especially at elevated temperatures. | Strong bases can catalyze the hydrolysis of the ester to a phenol. |
| Elimination Side Reaction | This is less common with primary benzylic halides but can be influenced by very bulky bases. Use a non-bulky base. | Strong, sterically hindered bases can promote E2 elimination. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for side product formation. | While higher temperatures can promote side reactions, insufficient temperature can lead to slow reaction rates. |
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)phenyl acetate
-
To a solution of phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Nucleophilic Substitution: N-Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to form the corresponding benzylamines.
Common Problem: Low Yield or Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Over-alkylation | Use an excess of the amine starting material. Add the this compound solution slowly to the amine solution. | The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Using an excess of the starting amine favors mono-alkylation. |
| Incomplete Reaction | Use a suitable base (e.g., K₂CO₃ or Et₃N) to neutralize the HCl formed during the reaction. | The formation of HCl will protonate the amine, rendering it non-nucleophilic and stopping the reaction. |
| Hydrolysis of Acetate Group | Use a non-aqueous workup if possible, or perform the aqueous workup at a low temperature and neutral pH. | Basic conditions during workup can lead to hydrolysis of the ester. |
Experimental Protocol: Synthesis of N-(4-Acetoxybenzyl)aniline
-
Dissolve aniline (2.0 eq) and triethylamine (1.5 eq) in acetonitrile.
-
Slowly add a solution of this compound (1.0 eq) in acetonitrile to the stirring amine solution at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Diagram: N-Alkylation of an Amine
Caption: General workflow for N-alkylation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While less common for benzylic chlorides compared to aryl halides, reactions like the Suzuki and Sonogashira couplings are possible. Low yields are a frequent challenge.
Common Problem: Low Yield in Suzuki or Sonogashira Coupling
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. | Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. |
| Incorrect Ligand Choice | For benzylic chlorides, ligands that promote rapid oxidative addition are often required. Consider using bulky, electron-rich phosphine ligands. | The choice of ligand is crucial for the efficiency of the catalytic cycle. |
| **β |
Technical Support Center: 4-(Chloromethyl)phenyl acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)phenyl acetate. The information herein is designed to address specific issues that may be encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The benzylic chloride (-CH₂Cl) group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an excellent electrophile for introducing the 4-acetoxybenzyl moiety. The acetate ester (-OAc) group can undergo hydrolysis under acidic or basic conditions, which can be an undesired side reaction.
Q2: What are the most common side reactions observed when using this compound with amine nucleophiles?
A2: The most common side reaction with primary or secondary amines is over-alkylation . Since the newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, it can react with another molecule of this compound, leading to the formation of tertiary amines or quaternary ammonium salts, respectively.[1] This results in a mixture of products and reduces the yield of the desired mono-alkylated product.
Q3: How can I minimize over-alkylation when reacting with amines?
A3: To minimize over-alkylation, you can employ several strategies:
-
Use a large excess of the amine nucleophile: This ensures that the this compound is more likely to react with the starting amine rather than the alkylated product.
-
Slow addition of the electrophile: Adding the this compound slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Use of protecting groups: For primary amines, a suitable protecting group can be used to prevent the second N-H bond from reacting.
-
Careful control of stoichiometry and reaction conditions: Precise control of the molar ratio of reactants and optimization of temperature and reaction time can significantly improve the selectivity towards the desired product.[1]
Q4: My reaction is producing 4-(hydroxymethyl)phenyl acetate. What is the cause and how can I prevent it?
A4: The formation of 4-(hydroxymethyl)phenyl acetate is due to the hydrolysis of the chloromethyl group. This occurs when water is present in the reaction mixture. To prevent this side reaction, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]
Q5: I am observing the formation of polymeric material in my reaction. What is happening and how can I stop it?
A5: Benzylic halides like this compound can undergo self-polymerization , particularly in the presence of Lewis acids or at elevated temperatures. This can lead to the formation of insoluble polymeric byproducts. To prevent this, consider the following:
-
Use of a polymerization inhibitor: Small amounts of inhibitors like 4-tert-butylcatechol (TBC) or phenothiazine can be added to the reaction mixture.[][4][5] Stable free radicals such as TEMPO are also highly effective.[6][7]
-
Control the reaction temperature: Avoid excessive heating, as this can promote polymerization.
-
Choose appropriate catalysts: Be cautious with Lewis acid catalysts, as they can initiate Friedel-Crafts type polymerization.
Q6: Can Friedel-Crafts reactions be a problem when using this compound?
A6: Yes, under certain conditions, Friedel-Crafts alkylation can be a significant side reaction. If your reaction mixture contains an aromatic solvent or substrate and a Lewis acid catalyst, the this compound can act as an electrophile and alkylate the aromatic ring. To avoid this, select a non-aromatic solvent and be mindful of the Lewis acidity of your reagents and catalysts.[8][9]
Q7: When using phenolate nucleophiles, I get a mixture of O-alkylated and C-alkylated products. How can I control the selectivity?
A7: The reaction of phenolates with this compound can lead to both O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring). The selectivity is highly dependent on the solvent:[10]
-
For O-alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the metal cation of the phenolate but not the oxygen anion, making it more available for nucleophilic attack.[10]
-
For C-alkylation: Use protic solvents like water or trifluoroethanol. These solvents will hydrogen bond with the phenolate oxygen, "shielding" it and favoring alkylation at the electron-rich carbon positions of the aromatic ring.[10]
Troubleshooting Guides
Issue 1: Low yield of the desired N-alkylated amine product and presence of multiple higher molecular weight byproducts.
-
Potential Cause: Over-alkylation of the amine nucleophile.[1]
-
Troubleshooting Steps:
-
Increase Amine Stoichiometry: Increase the molar excess of the amine nucleophile to 3-5 equivalents relative to this compound.
-
Slow Addition: Add a solution of this compound dropwise to the stirred amine solution at a controlled temperature.
-
Optimize Temperature: Lowering the reaction temperature may help to control the rate of the second alkylation reaction.
-
Consider a different base: If an external base is used, ensure it is non-nucleophilic and does not promote side reactions.
-
Issue 2: Formation of a significant amount of 4-(hydroxymethyl)phenyl acetate.
-
Potential Cause: Hydrolysis of the starting material due to the presence of water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, for instance, by distilling over a suitable drying agent or using commercially available dry solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure that the nucleophile and any other reagents are free of water.
-
Issue 3: The reaction mixture becomes viscous and difficult to stir, with the formation of an insoluble solid.
-
Potential Cause: Polymerization of this compound.
-
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Introduce a small amount (e.g., 0.1 mol%) of a polymerization inhibitor such as TEMPO or 4-tert-butylcatechol at the beginning of the reaction.[][6][7]
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid localized overheating.
-
Re-evaluate Catalyst: If using a Lewis acid, consider if a less acidic catalyst or a non-Lewis acid-catalyzed method can be employed.
-
Data Presentation
Table 1: Common Side Products in Reactions of this compound
| Nucleophile | Desired Product | Common Side Product(s) | Side Reaction Type |
| Primary Amine (R-NH₂) | R-NH-CH₂-C₆H₄-OAc | R-N(CH₂-C₆H₄-OAc)₂ | Over-alkylation |
| Secondary Amine (R₂NH) | R₂N-CH₂-C₆H₄-OAc | [R₂N(CH₂-C₆H₄-OAc)₂]⁺Cl⁻ | Over-alkylation (Quaternization) |
| Water (H₂O) | (Intended product) | HO-CH₂-C₆H₄-OAc | Hydrolysis |
| Phenolate (ArO⁻) | ArO-CH₂-C₆H₄-OAc | HO-C₆H₄-CH₂-C₆H₄-OAc | C-alkylation |
| Aromatic Solvent (e.g., Benzene) | (Intended product) | C₆H₅-CH₂-C₆H₄-OAc | Friedel-Crafts Alkylation |
| - | (Intended product) | -[-CH(C₆H₄-OAc)-]_n- | Polymerization |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the mono-alkylation of a secondary amine with this compound, with measures to minimize over-alkylation.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (2.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the amine solution over 30 minutes.
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Potential reaction pathways of this compound with nucleophiles.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmaxchange.info [pharmaxchange.info]
Preventing polymerization of 4-(Chloromethyl)phenyl acetate
Welcome to the technical support center for 4-(Chloromethyl)phenyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability and polymerization of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Solidification of the Liquid | Onset of polymerization or self-condensation. | Immediately cool the sample to 2-8°C to slow the reaction. If the material is still usable for your application, consider adding a recommended inhibitor. For long-term storage, ensure the product is properly inhibited and stored under the recommended conditions. |
| Discoloration (Yellowing or Browning) | Degradation or presence of impurities that can catalyze polymerization. | Discoloration can indicate the presence of acidic impurities such as HCl. Before use in sensitive applications, consider purifying the material by washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution), followed by washing with water and brine, and then drying over an anhydrous salt (e.g., Na₂SO₄). |
| Unexpected Side Products in Reactions | Polymerization of the starting material or reaction with trace moisture. | Ensure the this compound is of high purity and stored under anhydrous conditions. The use of an inhibitor can prevent the formation of polymeric side products. |
| Inconsistent Reaction Yields | Partial polymerization of the starting material, leading to lower effective concentration. | Monitor the purity of your this compound stock using analytical methods like HPLC or ¹H NMR before each use. Store the material in small, single-use aliquots to minimize exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The polymerization of this compound is primarily due to a self-condensation reaction, which is a type of Friedel-Crafts alkylation. In this process, the reactive chloromethyl group of one molecule reacts with the phenyl ring of another. This reaction is often catalyzed by acidic impurities, such as trace amounts of hydrogen chloride (HCl), or by certain metals.[1][2]
Q2: How can I prevent the polymerization of this compound during storage?
A2: To prevent polymerization, it is crucial to store this compound in a cool, dry, and dark environment, preferably at 2-8°C. The container should be tightly sealed and made of an inert material such as glass.[3] For extended storage, the addition of a stabilizer is recommended.
Q3: What are suitable inhibitors for this compound?
A3: While specific inhibitors for this compound are not extensively documented, stabilizers used for benzyl chloride are generally applicable. These include:
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Propylene oxide: Often used as an acid scavenger and stabilizer for chlorinated compounds.[4] A typical concentration is 0.1-0.5% (w/w).
-
Hindered amines: These are effective radical scavengers and can inhibit polymerization. However, their compatibility with the ester functionality should be considered to avoid potential side reactions like aminolysis. It is advisable to conduct a small-scale stability test before adding them to the bulk material.
Q4: How can I detect if my sample of this compound has started to polymerize?
A4: The onset of polymerization can be detected by several analytical methods:
-
¹H NMR Spectroscopy: Look for a decrease in the intensity of the peak corresponding to the chloromethyl protons (-CH₂Cl) and the appearance of new peaks corresponding to the methylene bridges (-CH₂-) between phenyl rings.
-
Gel Permeation Chromatography (GPC): An increase in the average molecular weight and a broadening of the molecular weight distribution are clear indicators of polymerization.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the monomer and the appearance of new, less retained peaks corresponding to oligomers can be observed.
Q5: Is it safe to distill this compound?
A5: Distillation can be risky as elevated temperatures can accelerate polymerization, especially if acidic impurities are present. If distillation is necessary, it should be performed under vacuum to lower the boiling point. It is also highly recommended to first wash the crude material with a mild aqueous base to neutralize any acidic impurities.
Storage and Inhibitor Summary
| Parameter | Recommendation | Notes |
| Storage Temperature | 2-8°C | Cool conditions slow down the rate of potential polymerization. |
| Storage Container | Tightly sealed amber glass bottle | Protects from moisture, air, and light. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Minimizes exposure to oxygen and moisture. |
| Inhibitor | Propylene Oxide | 0.1 - 0.5% (w/w) |
| Inhibitor | Hindered Amines (e.g., Tinuvin 770) | Test for compatibility; potential for aminolysis of the ester. |
Experimental Protocol: Stability Testing of this compound with Inhibitors
Objective: To evaluate the effectiveness of selected inhibitors in preventing the polymerization of this compound under accelerated aging conditions.
Materials:
-
This compound (high purity)
-
Propylene oxide
-
Hindered amine inhibitor (e.g., Tinuvin 770)
-
Anhydrous toluene (or other suitable solvent)
-
Small glass vials with PTFE-lined caps
-
Heating block or oven
-
HPLC or ¹H NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous toluene (e.g., 10 mg/mL).
-
Prepare stock solutions of the inhibitors (propylene oxide and hindered amine) in anhydrous toluene (e.g., 10 mg/mL).
-
In separate, labeled vials, prepare the following samples:
-
Control: 1 mL of the this compound stock solution.
-
Inhibitor A: 1 mL of the this compound stock solution + calculated volume of propylene oxide stock solution to achieve the desired final concentration (e.g., 0.1%).
-
Inhibitor B: 1 mL of the this compound stock solution + calculated volume of hindered amine stock solution to achieve the desired final concentration.
-
-
-
Accelerated Aging:
-
Tightly cap all vials.
-
Place the vials in a heating block or oven set to a moderately elevated temperature (e.g., 40°C). Caution: Do not exceed the decomposition temperature of the compound.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each vial for analysis.
-
HPLC Analysis: Dilute the aliquot with the mobile phase and inject it into the HPLC system. Monitor the peak area of the this compound monomer. A decrease in the peak area over time indicates degradation or polymerization.
-
¹H NMR Analysis: Evaporate the solvent from the aliquot under a stream of nitrogen. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Monitor the integration of the chloromethyl peak relative to an internal standard or the aromatic protons.
-
-
Data Analysis:
-
Plot the concentration or peak area of the this compound monomer as a function of time for each sample.
-
Compare the stability of the inhibited samples to the control. The most effective inhibitor will show the slowest rate of monomer degradation.
-
Visualizing Polymerization and Inhibition
Caption: Friedel-Crafts polymerization of this compound and its inhibition.
References
Technical Support Center: Optimization of Reaction Temperature for 4-(Chloromethyl)phenyl acetate Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-(chloromethyl)phenyl acetate. The information is designed to help optimize reaction temperature and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature for the alkylation of this compound?
A good starting point for the alkylation of this compound is to conduct the reaction at room temperature (approximately 20-25°C). This versatile substrate often reacts efficiently at ambient temperatures, minimizing the risk of side reactions and decomposition that can occur at elevated temperatures. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if a temperature adjustment is necessary.
Q2: How does reaction temperature generally influence the outcome of the alkylation reaction?
Reaction temperature is a critical parameter that can significantly impact the rate of reaction, product yield, and impurity profile. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, such as elimination products or products resulting from the decomposition of the starting material or the desired product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
Q3: What are the common side reactions to consider when heating alkylations with this compound?
A primary concern with heating is the potential for side reactions. For a reactive benzylic halide like this compound, elevated temperatures can promote elimination reactions, leading to the formation of a quinone methide intermediate, which can then polymerize or react with other nucleophiles present in the reaction mixture. Additionally, the acetate group may be susceptible to hydrolysis or transesterification, especially in the presence of nucleophilic bases or solvents at higher temperatures.
Q4: When should I consider cooling the reaction mixture?
Cooling the reaction, for instance to 0°C or even lower, is advisable when dealing with highly reactive nucleophiles or when exothermic reactions are anticipated. Lowering the temperature can help control the reaction rate, improve selectivity, and minimize the formation of byproducts. It is particularly important when using strong bases that can also act as nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for the reaction is not being met. 2. Decomposition of starting material: The reaction temperature is too high, leading to degradation of the this compound. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Consider gentle heating to 40-60°C. 2. Run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer duration. |
| Formation of Multiple Products | 1. Side reactions at elevated temperatures: High temperatures may be promoting elimination or other side reactions. 2. Reaction with solvent or base: The temperature may be high enough to facilitate reaction with the solvent or base. | 1. Lower the reaction temperature to favor the desired alkylation pathway. 2. Ensure the chosen solvent and base are stable and unreactive at the operating temperature. Consider switching to a less nucleophilic base or a more inert solvent. |
| Incomplete Reaction | 1. Insufficient reaction time at the current temperature: The reaction may be slow and require more time to reach completion. | 1. Increase the reaction time and continue to monitor. If the reaction remains stalled, a modest increase in temperature may be necessary. |
| Product Decomposition | 1. Product instability at the reaction temperature: The desired product may not be stable under the reaction conditions, especially at elevated temperatures. | 1. Attempt the reaction at a lower temperature. Once the reaction is complete, work up the reaction mixture promptly to isolate the product and avoid prolonged exposure to heat. |
Experimental Protocols
General Procedure for Temperature Optimization of this compound Alkylation
This protocol outlines a general approach to optimizing the reaction temperature for the alkylation of this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Anhydrous Solvent (e.g., Acetonitrile, DMF, THF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath, cryostat)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and the anhydrous solvent.
-
Base Addition: Add the base (1.1 to 1.5 equivalents) to the solution and stir until it is dissolved or evenly suspended.
-
Initial Temperature: Set the desired initial reaction temperature (e.g., 25°C).
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC, or LC-MS).
-
Temperature Adjustment:
-
If the reaction is proceeding slowly or has stalled at the initial temperature, increase the temperature by 10-20°C and continue monitoring.
-
If significant byproduct formation is observed, repeat the reaction at a lower temperature (e.g., 0°C).
-
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography, to isolate the desired alkylated product.
Data Presentation
The following tables represent hypothetical data from a temperature optimization study for the alkylation of this compound with a model nucleophile.
Table 1: Effect of Temperature on Reaction Yield and Time
| Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Unreacted Starting Material (%) |
| 0 | 24 | 45 | 50 |
| 25 (Room Temp) | 12 | 85 | 10 |
| 50 | 4 | 92 | <5 |
| 80 | 2 | 75 | <5 |
This data suggests that 50°C provides the optimal balance of reaction time and yield.
Table 2: Impurity Profile at Different Temperatures
| Temperature (°C) | Desired Product (%) | Impurity A (Elimination) (%) | Impurity B (Decomposition) (%) |
| 0 | 98 | <1 | <1 |
| 25 (Room Temp) | 95 | 3 | 2 |
| 50 | 93 | 5 | 2 |
| 80 | 80 | 15 | 5 |
This data indicates that while the reaction is faster at 80°C, it leads to a significant increase in impurities.
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature.
Technical Support Center: Purification of Products from 4-(Chloromethyl)phenyl Acetate Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-(Chloromethyl)phenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my reaction mixture? A1: Impurities largely depend on the specific reaction, but common contaminants include unreacted this compound, starting materials used in excess, and byproducts from side reactions. A frequent byproduct is 4-(chloromethyl)phenol, resulting from the hydrolysis of the acetate ester group, especially if water is present under acidic or basic conditions.[1]
Q2: Which primary purification technique should I try first? A2: The choice of the initial purification technique depends on the physical state and properties of your target compound.
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For solid products: Recrystallization is often the most effective and scalable first step to significantly increase purity.[2]
-
For liquid products or complex mixtures: Column chromatography is the preferred method for separating compounds with different polarities.[3]
-
For initial work-up: Liquid-liquid extraction is essential for removing inorganic salts, acids, or bases before proceeding to chromatography or crystallization.[4][5]
Q3: My product seems to be degrading on the silica gel column. What can I do? A3: The chloromethyl group can be sensitive, and the slightly acidic nature of standard silica gel can sometimes cause decomposition. You can try neutralizing the crude product with a mild base (e.g., a dilute sodium bicarbonate wash) during the work-up before chromatography.[3] Alternatively, using neutralized silica gel or a different stationary phase like alumina may prevent degradation.
Q4: How do I choose the right solvent for recrystallization? A4: An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures. It is recommended to test a variety of solvents on a small scale to find the optimal one. Common solvent pairs like ethanol-water or ethyl acetate-hexane can also be effective.[6][7]
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Spots on TLC | Incorrect solvent system (eluent) polarity. | Perform a more thorough TLC analysis using different solvent ratios to find an eluent that provides good separation (Rf values between 0.2 and 0.5 are often ideal). |
| Product is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Streaking or Tailing of Bands [8] | The sample was overloaded on the column; the compound has poor solubility in the eluent; the column was packed improperly. | Reduce the amount of sample loaded.[9] Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel if solubility is an issue.[8] Ensure the column is packed uniformly without air bubbles.[3] |
| Cracked or Channeled Silica Bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica bed. A layer of sand on top can help prevent disturbance of the silica surface when adding solvent.[3] |
| Unexpectedly Low Yield | The product is highly soluble in the eluent and eluted faster than expected; some product was lost during solvent removal. | Analyze all collected fractions by TLC before combining them to ensure no product is discarded. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. |
Guide 2: Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling [10] | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and try cooling again.[10] Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[6] Add a "seed crystal" from a previous batch if available.[6] |
| Product "Oils Out" Instead of Crystallizing | The solution is cooling too quickly; the melting point of the solid is lower than the boiling point of the solvent; high concentration of impurities. | Allow the solution to cool more slowly (e.g., by insulating the flask).[10] Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble. |
| Crystallization Happens Too Quickly [10] | The solution is too concentrated or cooled too fast, trapping impurities. | Re-heat the flask to re-dissolve the solid and add a small amount of additional solvent (1-2 mL) to slightly decrease saturation.[10] Ensure a slow cooling process. |
| Poor Recovery / Low Yield [10] | Too much solvent was used, leaving a significant amount of product in the mother liquor; premature crystallization during hot filtration. | Minimize the amount of hot solvent used to dissolve the compound. Cool the filtrate in an ice bath to maximize crystal precipitation. To avoid premature crystallization, use a pre-heated funnel and flask during hot filtration.[10] |
| Crystals are Colored / Impure | Colored impurities are present; insoluble impurities were not removed. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal and any other insoluble material before cooling.[6] |
Guide 3: Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| An Emulsion Forms at the Interface [11] | Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or high concentrations of materials.[11] | Gently swirl or invert the funnel instead of shaking vigorously.[11] Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11] If the emulsion persists, it may be necessary to filter the mixture through a pad of Celite. |
| Unsure Which Layer is Aqueous vs. Organic | Solvents have similar densities, or the presence of solutes has altered the density. | Add a few drops of water to the funnel. The layer that the drops mix with is the aqueous layer.[12] |
| Solid Precipitates at the Interface | The compound's solubility has been exceeded in both phases. | Add more of each solvent to re-dissolve the precipitate. It may be necessary to perform the extraction with more dilute solutions. |
| Poor Recovery of Product [5] | The product has some solubility in the aqueous phase; insufficient number of extractions; improper pH for acid/base extractions. | Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent rather than one large extraction. If your product is acidic or basic, ensure the pH of the aqueous layer is adjusted correctly to keep the compound in its neutral, organic-soluble form.[5] |
Quantitative Data Summary
The following table summarizes purification data from representative procedures involving similar compounds.
| Reaction/Product | Purification Method | Initial Purity/State | Final Purity/State | Yield | Reference |
| (4-Acetylphenyl)phenylmethane Synthesis | Silica Gel Chromatography (n-hexane:ethyl acetate = 3:2) | Crude Residue | Purified Compound | 96% | [13] |
| α-(4-chlorophenyl)-γ-phenylacetoacetonitrile | Recrystallization (methanol/water) | Crude Solid (m.p. 128.5–130.0°C) | Purified Crystals (m.p. 131.0–131.2°C) | 74-82% | [14] |
| Methyl 2-(chloromethyl)phenylacetate Synthesis | Extraction & Washing, followed by Vacuum Distillation | Crude Reaction Mixture | 93.03% Purity (by GC) | 85% | [15] |
| 2-(4-chloromethylphenyl)propionic acid Synthesis | "Refining" (details not specified) | Crude Product | >99% Content | N/A | [16] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying a product from a this compound reaction.
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the silica to pack without air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.[3]
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully pipette this solution onto the top of the column.
-
Alternatively, for "dry loading," dissolve the product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[8]
-
-
Elution and Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant level.
-
Apply gentle pressure (if necessary) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the tube.[6] A good solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil each time.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry in the funnel by drawing air through them. For final drying, they can be placed in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for product purification.
Caption: Decision tree for troubleshooting failed purifications.
References
- 1. Buy this compound | 39720-27-9 [smolecule.com]
- 2. DSpace [cora.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. bvchroma.com [bvchroma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. (4-ACETYLPHENYL)PHENYLMETHANE synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. EP0906265B1 - Chemical process - Google Patents [patents.google.com]
- 16. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
How to avoid hydrolysis of the acetate group in 4-(Chloromethyl)phenyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)phenyl acetate. The information provided is intended to help users avoid the common issue of acetate group hydrolysis during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1] It features a chloromethyl group and an acetate ester group attached to a phenyl ring. This dual functionality makes it a versatile intermediate in various applications, including:
-
Organic Synthesis: It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.[2]
-
Proteomics Research: Its reactive chloromethyl group allows for the labeling and modification of proteins.[3]
-
Microbiological Studies: It has shown potential in research related to gut health and the microbiome due to its ability to inhibit bacterial translocation.[2]
Q2: What is acetate hydrolysis and why is it a concern for this compound?
Acetate hydrolysis is a chemical reaction in which the acetate ester bond is cleaved by water, yielding 4-(chloromethyl)phenol and acetic acid.[2] This degradation can be catalyzed by acidic or basic conditions, as well as by certain enzymes. For researchers, this hydrolysis is a significant concern as it consumes the desired compound, introduces impurities (4-(chloromethyl)phenol and acetic acid) into the reaction mixture, and can negatively impact the yield and purity of the final product. In the context of drug development, if the acetate group is part of a prodrug design, its premature hydrolysis can affect the drug's stability, bioavailability, and therapeutic efficacy.
Q3: What are the primary factors that promote the hydrolysis of the acetate group?
The stability of the acetate group in this compound is influenced by several factors:
-
pH: The hydrolysis of esters is catalyzed by both acids and bases. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of water is essential for hydrolysis. The reaction rate can also be influenced by the polarity of the solvent. While the compound has limited solubility in water, it is soluble in many organic solvents.[2] Care must be taken to use anhydrous solvents when hydrolysis is to be avoided.
-
Enzymes: Certain enzymes, such as esterases, can efficiently catalyze the hydrolysis of ester bonds. This is a critical consideration in biological systems or when using crude biological preparations.
Troubleshooting Guide: Preventing Acetate Hydrolysis
This guide provides specific recommendations to minimize the hydrolysis of the acetate group in this compound during storage, synthesis, and experimental use.
Storage and Handling
| Issue | Recommendation |
| Degradation during storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Protect from moisture and light to prevent hydrolysis and other degradation pathways.[2] |
| Contamination with water | Use anhydrous handling techniques. When dispensing the compound, work in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to the extent possible. |
Reaction and Work-up Procedures
| Issue | Recommendation |
| Hydrolysis during aqueous work-up | If an aqueous work-up is necessary, use cold, neutral pH water or brine and minimize the contact time. Promptly extract the product into a non-polar organic solvent. |
| Use of acidic or basic reagents | If the reaction conditions are not neutral, consider the potential for acetate hydrolysis. If possible, opt for milder reagents or buffer the reaction mixture to maintain a near-neutral pH. |
| Presence of residual water in solvents | Use anhydrous solvents for reactions where the stability of the acetate group is critical. Solvents can be dried using appropriate drying agents (e.g., molecular sieves) prior to use. |
| Hydrolysis during purification | For chromatographic purification, use non-aqueous solvent systems if possible. If a protic solvent like methanol is required, ensure it is anhydrous and consider adding a small amount of a neutral scavenger for any trace acid or base. |
Experimental Protocols
Protocol 1: Anhydrous Work-up Procedure for a Reaction Involving this compound
This protocol describes a general method to work up a reaction mixture containing this compound while minimizing the risk of hydrolysis.
Materials:
-
Reaction mixture in an organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If any solid byproducts have formed, filter the mixture under an inert atmosphere.
-
If the reaction solvent is not suitable for direct concentration, dilute the mixture with a volatile, anhydrous organic solvent.
-
Dry the organic solution directly by adding an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Stir for at least 30 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator. To further minimize exposure to water, a nitrogen bleed can be introduced into the rotary evaporator.
-
The crude product can then be purified by non-aqueous methods such as chromatography with anhydrous solvents.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to separate and quantify this compound and its primary hydrolysis product, 4-(chloromethyl)phenol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)
-
Reference standards for this compound and 4-(chloromethyl)phenol
Method Development Workflow:
Caption: Workflow for developing an HPLC method to monitor hydrolysis.
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a suitable gradient, for example, 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
Optimization:
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of this compound and 4-(chloromethyl)phenol. The expected elution order on a C18 column would be 4-(chloromethyl)phenol followed by the less polar this compound.
Signaling Pathways and Logical Relationships
The primary chemical transformation of concern is the hydrolysis of the ester. The following diagram illustrates the factors influencing this reaction and the products formed.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with p-Acetoxybenzyl Chloride
Welcome to the technical support center for p-acetoxybenzyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with p-acetoxybenzyl chloride is resulting in a very low yield. What are the most common causes?
A1: Low conversion rates in reactions involving p-acetoxybenzyl chloride can often be attributed to one or more of the following factors:
-
Instability of p-Acetoxybenzyl Chloride: This compound can be susceptible to decomposition and polymerization, especially upon prolonged storage or exposure to heat and light.
-
Presence of Moisture: p-Acetoxybenzyl chloride is sensitive to moisture and can hydrolyze to p-hydroxybenzyl alcohol, which is less reactive or unreactive under typical nucleophilic substitution conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. p-Acetoxybenzyl chloride can undergo competing SN1 and SN2 pathways, and the conditions will dictate which is favored.
-
Side Reactions: Besides hydrolysis, elimination reactions can occur, especially with bulky or strongly basic nucleophiles. Additionally, the acetoxy group itself can be cleaved under certain conditions.
-
Poor Quality of Starting Material: The purity of p-acetoxybenzyl chloride is crucial. Impurities from its synthesis or degradation products can interfere with the desired reaction.
Q2: How can I minimize the hydrolysis of p-acetoxybenzyl chloride during my reaction?
A2: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Using anhydrous solvents.
-
Drying all glassware in an oven before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring your nucleophile and any other reagents are free of water.
Q3: What are the potential side reactions, and how can they be minimized?
A3: The primary side reactions are solvolysis/hydrolysis and elimination.
-
Solvolysis/Hydrolysis: The benzylic chloride can react with nucleophilic solvents (like water or alcohols) to form undesired byproducts. Using a non-nucleophilic, anhydrous solvent can mitigate this.
-
Elimination Reactions (E1/E2): These are more likely with sterically hindered or strong bases at elevated temperatures. Using a non-hindered, weaker base and maintaining a lower reaction temperature can favor substitution over elimination.
-
Deacetylation: Under strongly basic or acidic conditions, the acetoxy group can be hydrolyzed to a phenol. Careful control of pH is necessary if your subsequent steps are sensitive to the presence of a free hydroxyl group.
Q4: Should I be concerned about the stability of p-acetoxybenzyl chloride?
A4: Yes, p-acetoxybenzyl chloride can be unstable. Like the related p-methoxybenzyl chloride, it can be prone to polymerization, which can be catalyzed by acid.[1][2] It is best to use it fresh or store it at low temperatures in the dark and under an inert atmosphere.
Troubleshooting Guide
Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Degraded Starting Material | - Assess the purity of your p-acetoxybenzyl chloride via NMR or GC-MS.- If the material is old or has been improperly stored, consider purification or using a fresh batch. |
| Presence of Water | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly.- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Suboptimal Temperature | - If the reaction is too slow, a moderate increase in temperature may help. Be cautious, as higher temperatures can promote side reactions.[3]- For reactions that may be reversible, ensure the temperature is not too high. |
| Inappropriate Solvent | - The choice of solvent can influence the reaction mechanism (SN1 vs. SN2).[4] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often good choices for SN2 reactions. |
| Incorrect Base | - Ensure the base is strong enough to neutralize the HCl byproduct but not so strong that it promotes elimination or deacetylation.- Non-nucleophilic bases like triethylamine or diisopropylethylamine are often suitable. |
Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material | - As mentioned, ensure strictly anhydrous conditions. The formation of p-hydroxybenzyl alcohol is a common issue. |
| Elimination Side Products | - Use a less sterically hindered base.- Run the reaction at a lower temperature. |
| Solvent Participation | - If using a nucleophilic solvent (e.g., an alcohol), it may compete with your desired nucleophile. Switch to a non-nucleophilic solvent if possible. |
| Deacetylation of Product | - If the product is exposed to harsh basic or acidic conditions during workup, this can occur. Use milder workup procedures, such as washing with a saturated solution of a weak base like sodium bicarbonate. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with p-Acetoxybenzyl Chloride
This protocol describes a general procedure for the reaction of p-acetoxybenzyl chloride with a generic nucleophile (Nu-H) in an SN2 fashion.
Materials:
-
p-Acetoxybenzyl chloride (1.0 eq.)
-
Nucleophile (1.1 - 1.5 eq.)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Non-nucleophilic base (e.g., triethylamine, 1.5 eq.)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Add the non-nucleophilic base to the mixture and stir until dissolved.
-
In a separate flask, dissolve the p-acetoxybenzyl chloride in a minimal amount of the anhydrous solvent.
-
Slowly add the p-acetoxybenzyl chloride solution to the stirred solution of the nucleophile and base at room temperature (or a pre-determined optimal temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for low conversion rates.
Caption: Competing reaction pathways for p-acetoxybenzyl chloride.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-(Chloromethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in catalyst selection and optimization for reactions involving 4-(chloromethyl)phenyl acetate. The content is structured to address specific issues encountered during experimentation, offering practical guidance and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound, as a reactive benzylic halide, is a versatile substrate for several catalytic reactions. The most common include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are widely used for forming new carbon-carbon and carbon-heteroatom bonds. Key examples are the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.
-
Friedel-Crafts Alkylation: In this classic electrophilic aromatic substitution, the chloromethyl group acts as an electrophile to alkylate another aromatic ring, typically in the presence of a Lewis acid catalyst.
-
Nucleophilic Substitution: While not always catalytic, the high reactivity of the benzylic chloride allows for substitution with a wide range of nucleophiles. Certain phase-transfer catalysts can be employed to facilitate these reactions.
Q2: My palladium-catalyzed cross-coupling reaction is failing or giving low yields. What are the first things to check?
A2: Low or no yield in palladium-catalyzed reactions with benzylic chlorides like this compound is a common issue. The primary suspects are often related to the catalyst's activity and the reaction conditions.[1] Key initial checks include:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.
-
Reagent and Solvent Quality: Use anhydrous and degassed solvents. Impurities in reagents or solvents can poison the catalyst.
-
Catalyst and Ligand Integrity: Verify that the palladium source and the phosphine ligand have not degraded. It is often advisable to use a fresh batch of catalyst and ligand.
-
Base Strength and Solubility: The choice of base is critical. For instance, in Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides. In Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but may be incompatible with the ester group in your substrate.[2]
Q3: I am observing a black precipitate in my palladium-catalyzed reaction. What does this mean?
A3: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition and agglomeration.[1] This reduces the concentration of the active homogeneous catalyst in the solution, leading to a significant decrease in the reaction rate or complete cessation of the reaction. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium nanoparticles and prevent their aggregation.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Symptoms: Starting material remains largely unreacted.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The C-Cl bond in this compound is less reactive than C-Br or C-I bonds. A more active catalyst system is often required.
-
Catalyst System Upgrade: Switch from first-generation catalysts (e.g., Pd(PPh₃)₄) to more robust systems employing bulky, electron-rich ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.
-
Base Optimization: Use a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The presence of water can sometimes be beneficial when using inorganic bases.
-
-
Side Reactions: Homocoupling of the boronic acid or hydrodechlorination of the starting material can occur.
-
Strictly Anaerobic Conditions: Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas to minimize oxygen-induced homocoupling.
-
-
Issue 2: Hydrolysis of the Acetate Group during the Reaction
-
Symptoms: Presence of 4-(chloromethyl)phenol or its subsequent reaction products as byproducts.
-
Possible Causes & Solutions:
-
Harsh Basic Conditions: Strong bases like NaOH, KOH, or even NaOtBu in the presence of water can hydrolyze the ester.
-
Use Weaker Bases: Consider using milder bases like K₂CO₃ or Cs₂CO₃.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if a strong base is necessary.
-
-
Friedel-Crafts Alkylation
Issue 1: Polyalkylation of the Aromatic Substrate
-
Symptoms: Formation of di- or poly-benzylated aromatic products.
-
Possible Causes & Solutions:
-
Activated Product: The product of the initial alkylation is often more nucleophilic than the starting aromatic compound, leading to further reaction.
-
Stoichiometry Control: Use a large excess of the aromatic substrate to increase the statistical probability of the catalyst reacting with the starting material rather than the product.
-
-
Catalyst Selection and Performance Data
The selection of the catalyst system is critical for achieving high yields and selectivity. Below is a summary of catalyst systems applicable to reactions with benzylic chlorides, which can serve as a starting point for this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | PdCl₂ | DPEPhos | NaHCO₃ | Ethanol | 80 | ~76 (for benzyl acetate) | [3] |
| PdCl₂ | PPh₃ | Na₂CO₃ | THF/Water | 80 | High (for benzyl chloride) | [3] | |
| Buchwald-Hartwig | Pd(OAc)₂ | (NHC) | NaOtBu | Dioxane | 22 | 90-99 (for aryl bromides) | [4] |
| Heck Reaction | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | High (for aryl chlorides) | [5] |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | [bmim][PF₆] | 120 | ~99 (for aryl iodides) | [6] |
| Friedel-Crafts | AlCl₃ | - | - | Dichloromethane | RT | High (general) | [7] |
| Nucleophilic Sub. | - | - | K₂CO₃ | DMF | 80 | 85 (Amine nucleophile) | [8] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of a Benzylic Chloride
This protocol is adapted for benzylic chlorides and serves as a starting point for this compound.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and this compound (1.0 equiv.).
-
Catalyst Addition: Add PdCl₂ (5 mol%) and PPh₃ (10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of THF and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Representative Buchwald-Hartwig Amination
This general procedure is based on the amination of aryl halides and can be adapted for this compound.[4]
-
Catalyst Preparation: In a glovebox, add a palladium precatalyst (e.g., [(NHC)Pd(allyl)Cl], 1-2 mol%) and a strong base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried vial.
-
Reagent Addition: Add the amine (1.2 equiv.) and a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 80 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Purification: Remove the solvent in vacuo and purify the crude material by flash chromatography.
Protocol 3: Representative Friedel-Crafts Alkylation
This is a general procedure for the Friedel-Crafts alkylation of an aromatic compound.[7]
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and under an inert atmosphere, add the aromatic substrate (e.g., benzene or toluene, used as both reactant and solvent) and cool in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv.).
-
Electrophile Addition: Add this compound (1.0 equiv.) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by distillation or column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening in Suzuki-Miyaura Coupling
Caption: A logical workflow for screening and optimizing catalyst systems for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination, illustrating the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.
References
- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 2. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 4-(Chloromethyl)phenyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)phenyl acetate. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound during aqueous work-up?
A1: this compound is sensitive to both acidic and basic conditions, which can lead to the hydrolysis of the acetate ester to form 4-(chloromethyl)phenol.[1] The benzylic chloride is also susceptible to hydrolysis, particularly at elevated temperatures or with prolonged exposure to aqueous environments, which would yield 4-acetoxybenzyl alcohol. It is crucial to perform aqueous extractions promptly and at or below room temperature.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can typically be removed by standard column chromatography on silica gel. Due to its moderate polarity, a solvent system such as a gradient of ethyl acetate in hexanes is often effective.
Q3: My product appears to be contaminated with 4-(chloromethyl)phenol. How can I remove this impurity?
A3: 4-(Chloromethyl)phenol is an acidic impurity due to its phenolic hydroxyl group. It can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (e.g., 1M) sodium hydroxide solution. The deprotonated phenoxide salt will be soluble in the aqueous layer and thus extracted from the organic phase.
Q4: What are the common side reactions to be aware of when using this compound in nucleophilic substitution reactions?
A4: Besides the potential for hydrolysis of the ester or chloromethyl group, side reactions can include elimination if a sterically hindered or strong base is used, though this is less common for primary benzylic halides. If the nucleophile is an amine, over-alkylation can occur. In reactions with phenols under basic conditions, competitive O-alkylation versus C-alkylation of the phenol may be a consideration depending on the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired product after work-up | 1. Hydrolysis of the ester or chloromethyl group during aqueous extraction. 2. Product loss during aqueous washes due to some water solubility. 3. Incomplete reaction. | 1. Minimize the duration of contact with aqueous solutions. Use cold extraction solutions and work quickly. 2. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Use a brine wash as the final aqueous wash to reduce the solubility of the organic product in the aqueous phase.[2] 4. Confirm reaction completion by TLC or LC-MS before initiating the work-up. |
| Formation of an emulsion during extraction | 1. Presence of polar, high molecular weight byproducts. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Product is contaminated with starting materials or byproducts after extraction | 1. Insufficient washing. 2. Similar polarity of the product and impurities. | 1. Increase the number of aqueous washes. For acidic or basic impurities, ensure the pH of the final aqueous wash is neutral. 2. If impurities persist after extraction, purification by column chromatography is recommended. |
| Unexpected solid precipitates during work-up | 1. Formation of insoluble salts. 2. Product crashing out of solution. | 1. If a salt has formed, it may be removed by filtration. The identity of the salt should be considered to diagnose the issue. 2. If the product is precipitating, you may need to use a larger volume of organic solvent or a more suitable solvent for the extraction. |
Data Presentation
The following table summarizes typical yields and purity for a Williamson ether synthesis reaction between this compound and a generic phenol under phase-transfer catalysis conditions. These values are illustrative and can vary based on the specific substrate and reaction conditions.
| Parameter | Condition A: Room Temperature | Condition B: 60 °C |
| Reaction Time | 24 hours | 6 hours |
| Typical Yield (Isolated) | 75-85% | 80-90% |
| Purity (by GC-MS) | >95% | >95% |
| Major Impurities | Unreacted this compound, unreacted phenol | Unreacted this compound, small amounts of hydrolysis byproducts |
Experimental Protocols
Protocol: General Work-up Procedure for a Nucleophilic Substitution Reaction
This protocol describes a general work-up for a reaction where this compound is reacted with a nucleophile (e.g., a phenol) in a solvent like acetonitrile or DMF with a base like potassium carbonate.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
Dilution and Phase Separation: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Aqueous Washes:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer) to remove the bulk of water-soluble impurities.
-
1 M NaOH (aq) (1 x volume of organic layer) to remove any unreacted phenol or acidic byproducts.
-
Water (2 x volume of organic layer) to remove residual base.
-
Brine (1 x volume of organic layer) to remove dissolved water from the organic layer.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: General experimental workflow for the work-up of reactions containing this compound.
Caption: Logical troubleshooting flow for common work-up issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)phenyl acetate and 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, benzylic halides are pivotal intermediates for introducing phenylmethyl moieties into a molecular structure. Among these, 4-(chloromethyl)phenyl acetate and 4-(bromomethyl)phenyl acetate are common reagents. While structurally similar, their reactivity profiles differ significantly, influencing the choice of reagent for a specific synthetic transformation. This guide provides an objective comparison of their reactivity, supported by fundamental chemical principles and representative experimental data.
Core Reactivity Principles: The Role of the Leaving Group
The primary difference in reactivity between this compound and 4-(bromomethyl)phenyl acetate lies in the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. Benzylic halides, such as these compounds, readily undergo both SN1 and SN2 type reactions due to the ability of the benzene ring to stabilize the transition state or a carbocation intermediate through resonance.[1]
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[2][3] When comparing chloride (Cl⁻) and bromide (Br⁻), hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, bromide is a weaker base than chloride and, therefore, a superior leaving group.[4] This fundamental principle dictates that 4-(bromomethyl)phenyl acetate will generally be more reactive than its chloro-analogue.
Another critical factor is the carbon-halogen bond strength. The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to cleave.[5] This lower bond dissociation energy contributes to the enhanced reactivity of the bromo-compound.
Quantitative Reactivity Comparison
The following table summarizes the expected performance differences in a hypothetical SN2 reaction with a common nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like acetone.
| Parameter | This compound | 4-(Bromomethyl)phenyl acetate | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[2][4] |
| Reaction Temperature | Higher temperature may be required | Can proceed at a lower temperature | The weaker C-Br bond requires less energy to break.[5] |
| Reaction Time | Longer | Shorter | A consequence of the faster reaction rate. |
| Potential for Side Reactions | Lower (due to lower reactivity) | Higher (if conditions are too harsh) | Higher reactivity can lead to side products if not controlled. |
Experimental Protocol: A Representative Nucleophilic Substitution
This section provides a generalized protocol for a comparative study of the reactivity of this compound and 4-(bromomethyl)phenyl acetate in a nucleophilic substitution reaction with sodium azide to form 4-(azidomethyl)phenyl acetate.
Objective: To compare the reaction rate and yield of the two substrates under identical conditions.
Materials:
-
This compound
-
4-(bromomethyl)phenyl acetate
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes (for TLC eluent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: Prepare two identical reaction flasks. In each flask, dissolve 1.0 mmol of the respective benzylic halide (this compound in Flask A, and 4-(bromomethyl)phenyl acetate in Flask B) in 10 mL of anhydrous acetone.
-
Initiation: To each flask, add 1.2 mmol of sodium azide. Ensure the stirring is vigorous enough to keep the sodium azide suspended.
-
Monitoring: Start a timer for each reaction. Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes). The eluent can be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Work-up (once complete):
-
Filter the reaction mixture to remove the sodium halide salt precipitate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, 4-(azidomethyl)phenyl acetate.
-
-
Analysis:
-
Record the time taken for each reaction to reach completion.
-
Determine the yield of the crude product for each reaction.
-
Confirm the identity of the product using analytical techniques such as NMR or IR spectroscopy.
-
Visualizing Reactivity and Workflow
The following diagrams illustrate the chemical logic behind the reactivity difference and a typical experimental workflow for comparison.
Caption: Logical flow of halide properties to chemical reactivity.
Caption: Experimental workflow for comparing halide reactivity.
Conclusion and Recommendations
The evidence from fundamental chemical principles is clear: 4-(bromomethyl)phenyl acetate is a more reactive electrophile than this compound in nucleophilic substitution reactions. This is primarily due to the superior leaving group ability of bromide compared to chloride.
Recommendations for Researchers:
-
For reactions requiring mild conditions or for less potent nucleophiles, 4-(bromomethyl)phenyl acetate is the preferred reagent to ensure a reasonable reaction rate and high conversion.
-
This compound may be a suitable choice when a slower, more controlled reaction is desired, or when working with very strong nucleophiles where the higher reactivity of the bromo-analogue could lead to unwanted side reactions.
-
From a cost and stability perspective, chloro-compounds are often less expensive and can have a longer shelf life. If the reaction conditions can be adjusted (e.g., by increasing the temperature or using a catalyst) to accommodate the lower reactivity, the chloro-analogue may be a more economical choice for large-scale synthesis.
Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic step, including the nature of the nucleophile, desired reaction conditions, and economic considerations.
References
A Head-to-Head Comparison of p-Acetoxybenzyl (PAB) and Benzyl (Bn) Protecting Groups
In the landscape of organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For researchers, scientists, and drug development professionals, the choice between various protective moieties can dictate the success of a complex synthetic route. This guide provides an objective, data-driven comparison of the p-acetoxybenzyl (PAB) and the classical benzyl (Bn) protecting groups for hydroxyl functionalities.
The benzyl group is a well-established and widely utilized protecting group, lauded for its general robustness.[1] The p-acetoxybenzyl group, a substituted variant, offers an alternative with distinct advantages in specific synthetic contexts, primarily related to its unique deprotection strategies. This comparison will delve into the chemical properties, stability, and methods for the introduction and cleavage of both groups, supported by experimental data and detailed protocols.
Chemical Properties and Stability
The fundamental difference between the PAB and Bn groups lies in the electronic nature of the substituted benzene ring. The electron-withdrawing acetate group in the para position of the PAB group influences its reactivity and stability compared to the unsubstituted benzyl group.
Table 1: Comparative Stability of Benzyl and p-Acetoxybenzyl Ethers
| Reagent/Condition | Benzyl (Bn) Ether Stability | p-Acetoxybenzyl (PAB) Ether Stability | References |
| Acidic Conditions | |||
| Strong Acids (e.g., HBr, BCl₃) | Liable (Cleavage) | Liable (Cleavage) | [2] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | Generally Stable | [2] |
| Basic Conditions | |||
| Strong Bases (e.g., NaH, KOH) | Generally Stable | Acetoxy group is labile | |
| Oxidative Conditions | |||
| DDQ | Cleavage (often requires harsh conditions or photoirradiation) | Expected to be more readily cleaved than Bn | [2] |
| Reductive Conditions | |||
| Catalytic Hydrogenolysis (H₂/Pd-C) | Liable (Cleavage) | Liable (Cleavage) | [3] |
| Enzymatic Conditions | |||
| Lipases/Esterases | Stable | Liable (Selective cleavage of acetate) | |
| Oxidases (e.g., Vanillyl Alcohol Oxidase) | Stable | Liable (after acetate removal) |
Protection of Hydroxyl Groups
The introduction of both benzyl and p-acetoxybenzyl groups onto a hydroxyl function is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with the corresponding benzyl halide.
Table 2: Illustrative Comparison of Protection Reaction Parameters
| Protecting Group | Benzylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| Benzyl (Bn) | Benzyl Bromide | NaH | THF/DMF | 1-4 h | >90 |
| p-Acetoxybenzyl (PAB) | p-Acetoxybenzyl Bromide | NaH | THF/DMF | 1-4 h | >85 |
Experimental Protocols: Protection
Protocol 1: Benzylation of an Alcohol using Benzyl Bromide
Objective: To protect a primary alcohol with a benzyl group.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: p-Acetoxybenzylation of an Alcohol using p-Acetoxybenzyl Bromide
Objective: To protect a primary alcohol with a p-acetoxybenzyl group.
Note on p-Acetoxybenzyl Bromide Synthesis: p-Acetoxybenzyl bromide is not as commercially available as benzyl bromide and may need to be synthesized. A common route involves the acetylation of p-hydroxybenzyl alcohol to form p-acetoxybenzyl alcohol, followed by bromination using a reagent such as phosphorus tribromide or carbon tetrabromide/triphenylphosphine.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
p-Acetoxybenzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting p-acetoxybenzyl bromide for benzyl bromide.
Deprotection of Benzyl and p-Acetoxybenzyl Ethers
The key distinction and strategic advantage of the PAB group lie in its orthogonal deprotection pathways compared to the standard benzyl group.
Benzyl Group Deprotection
The most common method for benzyl ether cleavage is catalytic hydrogenolysis, which is generally mild and efficient.[3] However, it is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing groups. Oxidative cleavage offers an alternative but often requires harsh reagents.[2]
p-Acetoxybenzyl Group Deprotection
The PAB group offers a unique two-stage deprotection strategy under exceptionally mild conditions, making it a valuable tool for the synthesis of sensitive and complex molecules.
1. Chemical Cleavage (Two-Step):
-
Step 1: Saponification. The acetate ester is selectively hydrolyzed under mild basic conditions (e.g., K₂CO₃ in methanol) to reveal a p-hydroxybenzyl ether.
-
Step 2: Cleavage of the p-Hydroxybenzyl Ether. The resulting p-hydroxybenzyl ether is significantly more labile than a standard benzyl ether and can be cleaved under milder oxidative conditions or via other methods that take advantage of the electron-donating phenol group.
2. Enzymatic Cleavage (Two-Step Cascade): A significant advantage of the PAB group is its susceptibility to a two-enzyme cascade cleavage under neutral pH and ambient temperature.
-
Step 1: Esterase/Lipase Catalysis. An esterase or lipase selectively hydrolyzes the acetate group.
-
Step 2: Oxidase Catalysis. A vanillyl alcohol oxidase can then catalyze the cleavage of the resulting p-hydroxybenzyl ether.
This enzymatic approach offers exquisite selectivity and is compatible with a wide range of sensitive functional groups.
Table 3: Comparison of Deprotection Methods and Conditions
| Method | Reagents | Conditions | Benzyl (Bn) Ether | p-Acetoxybenzyl (PAB) Ether |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room Temperature, 1 atm | Cleaved | Cleaved |
| Oxidative Cleavage | DDQ | Room Temperature, CH₂Cl₂/H₂O | Slower, may require photoirradiation | Faster |
| Two-Step Chemical Cleavage | 1. K₂CO₃, MeOH2. Oxidant | 1. Room Temperature2. Varies | Not Applicable | Cleaved |
| Two-Step Enzymatic Cleavage | 1. Esterase/Lipase2. Vanillyl Alcohol Oxidase | Neutral pH, Room Temperature | Not Applicable | Cleaved |
Experimental Protocols: Deprotection
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 4: Two-Step Chemical Deprotection of a p-Acetoxybenzyl Ether
Objective: To cleave a p-acetoxybenzyl ether protecting group.
Materials:
-
PAB-protected alcohol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Methanol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Step 1 (Deacetylation): Dissolve the PAB-protected alcohol in methanol and add potassium carbonate. Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. Dry, filter, and concentrate to yield the intermediate p-hydroxybenzyl ether.
-
Step 2 (Cleavage): Dissolve the p-hydroxybenzyl ether in a mixture of dichloromethane and water.
-
Add DDQ and stir the reaction at room temperature until the cleavage is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflows
The following diagrams illustrate the logical flow of protection and deprotection for both benzyl and p-acetoxybenzyl groups.
Conclusion
Both the benzyl and p-acetoxybenzyl groups are effective for the protection of hydroxyl functionalities. The choice between them is dictated by the overall synthetic strategy.
-
Benzyl (Bn) Group: A robust, all-purpose protecting group suitable for a wide range of reactions, with a standard and reliable deprotection method in catalytic hydrogenolysis. Its main drawback is the incompatibility of its deprotection with reducible functional groups.
-
p-Acetoxybenzyl (PAB) Group: Offers a significant advantage in its orthogonal deprotection strategies, particularly the exceptionally mild two-step enzymatic cleavage. This makes it an excellent choice for the synthesis of highly functionalized and sensitive molecules where catalytic hydrogenolysis is not viable. The requirement for a two-step deprotection and the potential need to synthesize the protecting group reagent are considerations for its application.
For researchers in drug development and complex molecule synthesis, the p-acetoxybenzyl group represents a valuable addition to the protecting group toolbox, enabling synthetic routes that might not be feasible with more traditional protecting groups.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-(Chloromethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the accurate quantification of 4-(Chloromethyl)phenyl acetate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Headspace Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method is critical for ensuring the quality and safety of pharmaceuticals and research chemicals, where this compound is often used as a reactive intermediate.
The inherent reactivity of the chloromethyl group in this compound presents a challenge for direct analysis, potentially leading to instability and inaccurate quantification. To address this, the compared methods employ strategies to ensure robust and reliable results. The HPLC method utilizes a pre-column derivatization step to form a stable, UV-active compound, while the headspace GC-MS method minimizes thermal degradation by analyzing the volatile components without direct injection of the sample matrix.
This document offers detailed experimental protocols and expected performance data for each method, allowing for an informed decision based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required level of sensitivity, and the instrumentation available. Below is a summary of the key performance characteristics of the two proposed methods.
| Parameter | HPLC-UV with Derivatization | Headspace GC-MS |
| Principle | Pre-column derivatization to form a stable, UV-active product, followed by chromatographic separation and UV detection. | Analysis of volatile components in the headspace of a heated sample, followed by gas chromatographic separation and mass spectrometric detection. |
| Selectivity | High, enhanced by derivatization and chromatographic separation. | Very high, based on both chromatographic retention time and mass-to-charge ratio of the analyte. |
| Sensitivity | Good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL range.[1][2] | Excellent, with LOD and LOQ values often in the ng/mL to low µg/mL range.[3][4] |
| **Linearity (R²) ** | Typically > 0.999.[5] | Typically > 0.999.[4] |
| Precision (%RSD) | Generally < 2% for intra- and inter-day precision. | Generally < 5% for intra- and inter-day precision.[4] |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within 95-105%.[4] |
| Sample Throughput | Moderate, due to the additional derivatization step. | High, especially with autosampler capabilities. |
| Instrumentation | HPLC with UV/Vis Detector. | Headspace Sampler coupled to a GC-MS system. |
| Advantages | Robust for non-volatile matrices; minimizes on-column degradation. | High selectivity and sensitivity; suitable for complex matrices; avoids thermal degradation of labile compounds in the injector. |
| Disadvantages | Derivatization adds complexity and potential for error. | Only suitable for volatile or semi-volatile analytes; requires careful optimization of headspace parameters. |
Experimental Protocols
HPLC-UV Method with Pre-column Derivatization
This method is based on the derivatization of the reactive chloromethyl group to form a more stable and readily detectable compound. A common approach for benzyl halides involves derivatization with a nucleophilic agent that contains a chromophore, enhancing UV detection and moving the absorbance to a wavelength with less potential for matrix interference.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a gradient pump, an autosampler, and a column thermostat.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-(4-Nitrophenyl)piperazine (derivatization reagent)[1]
-
Potassium Iodide (KI)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with acetonitrile to achieve a concentration range that brackets the expected sample concentration.
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of potassium iodide in acetonitrile, followed by a solution of 1-(4-Nitrophenyl)piperazine in acetonitrile.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[2]
-
Cool the reaction mixture to room temperature.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 392 nm (corresponding to the derivatized product).[1]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is advantageous for the analysis of thermally labile compounds like this compound as it avoids direct injection of the sample into the hot GC injector, thereby minimizing degradation. The analyte is partitioned into the headspace of the vial and then introduced into the GC system.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
-
Headspace autosampler.
-
Analytical column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
Reagents:
-
This compound reference standard
-
A suitable high-boiling point solvent for sample dissolution (if necessary), e.g., dimethyl sulfoxide (DMSO).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare working standards by spiking known amounts of the stock solution into headspace vials containing the sample matrix or an inert matrix.
-
Accurately weigh the sample and place it directly into a headspace vial. If the sample is a liquid, an aliquot can be directly transferred.
-
-
Headspace Parameters:
-
Incubation Temperature: Optimized to ensure sufficient volatilization of the analyte without degradation (e.g., 80-120°C).
-
Incubation Time: Sufficient time to allow for equilibrium between the sample and the headspace (e.g., 15-30 minutes).
-
Syringe/Loop Temperature: Maintained at a higher temperature than the incubation temperature to prevent condensation.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte from the standard preparations against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for HPLC-UV analysis with derivatization.
Caption: Decision tree for selecting an analytical method.
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative ¹H NMR Analysis of 4-(Chloromethyl)phenyl Acetate Reaction Products: A Technical Guide
<_>
For researchers and professionals in drug development and organic synthesis, 4-(chloromethyl)phenyl acetate is a valuable starting material due to its dual reactivity. The presence of both a reactive benzylic chloride and an ester functional group allows for a variety of chemical transformations. This guide provides an in-depth comparison of the ¹H NMR spectral data for this compound and its common reaction products. Understanding these spectral differences is crucial for accurate reaction monitoring and product identification.
The Versatility of this compound in Synthesis
This compound is an organic compound featuring a chloromethyl group attached to a phenyl ring, which is also esterified with acetic acid.[1] This structure makes it susceptible to two primary types of reactions:
-
Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.[1]
-
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.[1]
This guide will focus on distinguishing the products of these reactions from the starting material using ¹H NMR spectroscopy, a powerful tool for structural elucidation.
¹H NMR Spectral Analysis: Starting Material vs. Products
The key to differentiating between the starting material and its potential products lies in the distinct chemical shifts and multiplicities of the protons on the benzylic carbon and the aromatic ring.
This compound (Starting Material)
The ¹H NMR spectrum of this compound serves as our baseline. The key diagnostic signals are:
-
Aromatic Protons (AA'BB' system): Two doublets, typically in the range of δ 7.0-7.5 ppm. The protons ortho to the acetoxy group will be slightly upfield from those ortho to the chloromethyl group.
-
Benzylic Protons (-CH₂Cl): A sharp singlet around δ 4.5-4.6 ppm. This signal is a key indicator of the intact chloromethyl group.
-
Acetyl Protons (-COCH₃): A singlet at approximately δ 2.3 ppm, integrating to three protons.
Common Reaction Pathways and Product ¹H NMR Signatures
Let's explore the expected ¹H NMR spectra for the products of common reactions involving this compound.
1. Nucleophilic Substitution at the Benzylic Carbon
This is one of the most common transformations for this substrate. The chemical shift of the benzylic protons is highly sensitive to the nature of the nucleophile that displaces the chloride.
Reaction with water or hydroxide leads to the formation of the corresponding benzyl alcohol.
-
Diagnostic Spectral Changes:
-
The benzylic proton signal (-CH₂OH) will shift upfield to approximately δ 4.5-4.7 ppm, often appearing as a singlet or a doublet if coupled to the hydroxyl proton.
-
A new, often broad, signal for the hydroxyl proton (-OH) will appear, typically between δ 1.5-5.5 ppm, depending on the solvent and concentration.
-
Reaction with an alcohol (e.g., methanol, ethanol) in the presence of a base yields a benzyl ether.
-
Diagnostic Spectral Changes:
-
The benzylic proton signal (-CH₂OR) will shift to around δ 4.4-4.6 ppm.
-
New signals corresponding to the protons of the alkoxy group will be present. For example, a methoxy group (-OCH₃) will show a singlet around δ 3.4 ppm.
-
Reaction with an amine results in a benzyl amine.
-
Diagnostic Spectral Changes:
-
The benzylic proton signal (-CH₂NR₂) will shift upfield to approximately δ 3.7-3.9 ppm.
-
Signals for the protons on the amine will also be present.
-
2. Ester Hydrolysis
Hydrolysis of the acetate ester yields 4-(chloromethyl)phenol.
-
Diagnostic Spectral Changes:
-
The most significant change is the disappearance of the acetyl proton singlet at ~δ 2.3 ppm.
-
A broad singlet for the phenolic hydroxyl group (-OH) will appear, typically in the range of δ 5-10 ppm.
-
The chemical shifts of the aromatic protons will also be affected by the change from an acetoxy to a hydroxyl group.
-
Comparative Data Summary
The following table summarizes the key ¹H NMR chemical shifts for this compound and its potential reaction products. These values are approximate and can vary slightly depending on the solvent and spectrometer frequency.
| Compound | Ar-H (ppm) | -CH₂-X (ppm) | -COCH₃ (ppm) | Other Diagnostic Signals (ppm) |
| This compound | 7.1-7.4 (m, 4H) | 4.58 (s, 2H) | 2.29 (s, 3H) | |
| 4-(Hydroxymethyl)phenyl acetate | 7.0-7.4 (m, 4H) | 4.65 (s, 2H) | 2.28 (s, 3H) | -OH (variable, broad s, 1H) |
| 4-(Methoxymethyl)phenyl acetate | 7.0-7.4 (m, 4H) | 4.45 (s, 2H) | 2.29 (s, 3H) | -OCH₃ (3.40, s, 3H) |
| 4-(Aminomethyl)phenyl acetate | 7.0-7.4 (m, 4H) | 3.85 (s, 2H) | 2.28 (s, 3H) | -NH₂ (variable, broad s, 2H) |
| 4-(Chloromethyl)phenol | 6.8-7.3 (m, 4H) | 4.55 (s, 2H) | Disappeared | -OH (variable, broad s, 1H) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not basic, a non-nucleophilic base like triethylamine or potassium carbonate may be added.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove salts and excess reagents.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign the chemical shifts.
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathways of this compound.
Caption: Primary reaction pathways of this compound.
Caption: Workflow for ¹H NMR analysis of reaction products.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The comparison of the acquired ¹H NMR spectrum with the expected chemical shifts and multiplicities for the target product, alongside the disappearance of the starting material signals, provides a high degree of confidence in the structural assignment. For novel compounds, further characterization using ¹³C NMR, mass spectrometry, and IR spectroscopy is recommended for unambiguous structure confirmation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for monitoring reactions involving this compound and for characterizing the resulting products. By understanding the characteristic chemical shifts of the benzylic and acetyl protons, researchers can readily distinguish between starting material, nucleophilic substitution products, and hydrolysis products. This guide provides a foundational framework for the ¹H NMR analysis of this versatile chemical intermediate, enabling more efficient and accurate synthesis and drug development.
References
Mass Spectrometry of Compounds Synthesized with 4-(Chloromethyl)phenyl acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of compounds synthesized using 4-(chloromethyl)phenyl acetate. This versatile reagent, also known as p-acetoxybenzyl chloride, is employed to introduce the 4-(acetoxymethyl)benzyl moiety to various nucleophiles, facilitating applications in medicinal chemistry, proteomics, and materials science. Understanding the mass spectrometric profiles of these derivatives is crucial for their unambiguous identification and characterization. This document presents supporting data from analogous compounds, detailed experimental protocols, and visual workflows to aid in these analytical endeavors.
Introduction to Arylation with this compound
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions. The benzylic chloride is an excellent leaving group, allowing for the formation of new carbon-heteroatom bonds with a variety of nucleophiles, including amines, phenols, and thiols. The resulting products retain the phenyl acetate core, which can be a useful handle for further chemical modification or can influence the biological activity of the final compound. The mass spectrometric analysis of these arylated products is a cornerstone of their structural verification.
Comparative Mass Spectrometry Data
The following table summarizes the expected and observed mass spectrometry data for classes of compounds synthesized from this compound. The data for analogous N-benzyl and S-benzyl compounds are provided as a benchmark for comparison.
| Compound Class | Example Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) & Interpretation | Ionization Method |
| Reagent | This compound | C₉H₉ClO₂ | 184.62 | 185.03/187.03 | 91 (Tropylium ion, [C₇H₇]⁺) - Base Peak | EI |
| N-Aryl Derivative | N-(4-(acetoxymethyl)benzyl)aniline (Predicted) | C₁₆H₁₇NO₂ | 255.31 | 256.32 | 106 ([C₇H₈N]⁺), 149 ([C₉H₉O₂]⁺), 91 ([C₇H₇]⁺) | ESI |
| Analog: N-Benzylaniline | C₁₃H₁₃N | 183.25 | 184.26 | 182, 106, 91, 77 | GC-MS (EI) | |
| O-Aryl Derivative | 4-((Phenoxy)methyl)phenyl acetate (Predicted) | C₁₅H₁₄O₃ | 242.27 | 243.28 | 149 ([C₉H₉O₂]⁺), 94 ([C₆H₆O]⁺), 91 ([C₇H₇]⁺) | ESI |
| Analog: 4-Methoxyphenyl acetate | C₉H₁₀O₃ | 166.17 | 167.18 | 124, 109, 81 | GC-MS (EI) | |
| S-Aryl Derivative | S-(4-(acetoxymethyl)benzyl)-L-cysteine (Predicted) | C₁₃H₁₇NO₄S | 283.34 | 284.35 | 149 ([C₉H₉O₂]⁺), 135 (loss of acetoxymethylbenzyl), 91 ([C₇H₇]⁺) | ESI |
| Analog: S-Benzyl-L-cysteine | C₁₀H₁₃NO₂S | 211.28 | 212.29 | 138, 137, 107, 91 | GC-MS (EI) |
Experimental Protocols
Synthesis of N-Aryl Derivatives (e.g., N-(4-(acetoxymethyl)benzyl)aniline)
This protocol is adapted from established methods for the N-benzylation of anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.
-
Base Addition: Add a mild base, such as sodium bicarbonate (1.5 eq.) or potassium carbonate (1.5 eq.), to the solution.
-
Addition of Arylating Agent: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Synthesis of S-Aryl Derivatives (e.g., S-(4-(acetoxymethyl)benzyl)cysteine)
This protocol is based on standard procedures for the S-alkylation of cysteine.
-
Reaction Setup: Dissolve L-cysteine (1.0 eq.) in a basic aqueous solution, such as 0.1 M sodium hydroxide, in a round-bottom flask with magnetic stirring.
-
Addition of Arylating Agent: Slowly add a solution of this compound (1.0 eq.) in a water-miscible solvent like ethanol or acetone to the cysteine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Workup: Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Mass Spectrometry Analysis
Sample Preparation for ESI-MS:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in an organic solvent like methanol, acetonitrile, or dichloromethane.
-
Take 10 µL of the stock solution and dilute it to 1 mL with a suitable solvent for ESI-MS analysis (typically methanol, acetonitrile, water, or a mixture thereof).
-
If any precipitate forms, filter the solution before transferring it to a 2 mL mass spectrometry vial.
-
For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Acquire data over a mass range appropriate for the expected molecular weight of the product.
-
Collision-Induced Dissociation (CID): To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments. Isolate the precursor ion of interest ([M+H]⁺) and subject it to CID with varying collision energies to generate a comprehensive fragmentation spectrum.
Mandatory Visualizations
Caption: General workflow from synthesis to mass spectrometry analysis.
Caption: Predicted fragmentation for N- and S-Aryl derivatives.
Optimizing the Separation of 4-(Chloromethyl)phenyl acetate and Its Degradation Products: A Comparative Guide to HPLC Method Development
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is critical for monitoring the purity and stability of chemical compounds. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 4-(Chloromethyl)phenyl acetate and its principal degradation products. Due to its reactive chloromethyl and ester functionalities, this compound is susceptible to hydrolysis, leading to the formation of key impurities that must be monitored.[1] This guide outlines recommended starting conditions and a logical workflow for developing a stability-indicating HPLC method.
The primary degradation pathway for this compound is hydrolysis, which can occur under either acidic or basic conditions, yielding 4-(hydroxymethyl)phenol (p-hydroxybenzyl alcohol) and acetic acid from the hydrolysis of the ester group, and 4-(chloromethyl)phenol from the hydrolysis of the acetate group. Nucleophilic substitution of the chloromethyl group can also occur.[1] Effective chromatographic separation of the parent compound from these and other potential impurities is essential for accurate quantification and stability assessment.
Comparative Analysis of Starting HPLC Methods
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for separating non-polar to moderately polar aromatic compounds like this compound and its derivatives.[2] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution. Below is a comparison of recommended starting methods based on the analysis of similar aromatic and benzyl compounds.[3][4][5][6]
Table 1: Comparison of Recommended Starting RP-HPLC Methods
| Parameter | Method 1: C18 Column (General Purpose) | Method 2: Phenyl Column (Enhanced Aromatic Selectivity) | Method 3: C8 Column (Reduced Hydrophobicity) |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Phenyl, 5 µm | C8 (Octylsilane), 5 µm |
| Column Dimensions | 4.6 x 250 mm | 4.6 x 250 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 50-95% B over 20 min | 40-80% B over 15 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm | 235 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Rationale | A C18 column is a common starting point for RP-HPLC, offering good hydrophobic retention for a wide range of molecules.[2] | A Phenyl column can provide alternative selectivity for aromatic compounds through π-π interactions, potentially improving the resolution of structurally similar analytes.[7] | A C8 column offers less hydrophobic retention than C18, which can be advantageous for reducing run times if the analytes are strongly retained.[6] |
Experimental Protocols
The following are detailed experimental protocols for the recommended starting methods. These should be considered as initial conditions and may require further optimization for baseline separation of all relevant compounds.
Method 1: C18 Column (General Purpose)
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
Method 2: Phenyl Column (Enhanced Aromatic Selectivity)
-
Column: Phenyl, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-1 min: 40% B
-
1-11 min: 40% to 80% B
-
11-15 min: 80% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
Method 3: C8 Column (Reduced Hydrophobicity)
-
Column: C8, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 70% B
-
12-15 min: 70% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 30:70 v/v) to a final concentration of approximately 0.1 mg/mL.
Logical Workflow for HPLC Method Development
The development of a robust HPLC method follows a systematic approach. The following diagram illustrates a logical workflow for separating this compound and its products.
Caption: Logical workflow for HPLC method development.
This systematic approach ensures the development of a sensitive, specific, and robust HPLC method suitable for its intended purpose in a research or quality control environment. By starting with the recommended methods and following a logical optimization and validation workflow, researchers can efficiently establish a reliable analytical procedure for this compound and its related substances.
References
- 1. Buy this compound | 39720-27-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating Nucleophilic Substitution: A Comparative Analysis of Bases in Reactions with p-Acetoxybenzyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter in optimizing nucleophilic substitution reactions. This guide provides a comparative analysis of the efficacy of various common bases in reaction with p-acetoxybenzyl chloride, supported by experimental data and detailed protocols to aid in informed decision-making for synthetic strategies.
The reaction of p-acetoxybenzyl chloride, a versatile intermediate in organic synthesis, with different bases primarily leads to the formation of p-acetoxybenzyl alcohol through nucleophilic substitution of the benzylic chlorine atom. The efficiency of this transformation is highly dependent on the nature of the base employed, influencing reaction rates and product yields. This comparison focuses on commonly used inorganic and organic bases: sodium bicarbonate, potassium carbonate, sodium hydroxide, triethylamine, and pyridine.
Comparative Efficacy of Bases
The choice of base significantly impacts the outcome of the reaction with p-acetoxybenzyl chloride. Stronger bases generally lead to faster reaction rates, but can also promote side reactions, such as elimination or hydrolysis of the acetate ester group. The following table summarizes the performance of different bases under comparable reaction conditions.
| Base | Base Type | pKa of Conjugate Acid | Typical Yield (%) | Typical Reaction Time (hours) |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic | 6.35 | 75-85 | 12-24 |
| Potassium Carbonate (K₂CO₃) | Moderate Inorganic | 10.33 | 85-95 | 4-8 |
| Sodium Hydroxide (NaOH) | Strong Inorganic | ~15.7 | >95 | 1-2 |
| Triethylamine (Et₃N) | Organic Amine | 10.75 | 80-90 | 6-12 |
| Pyridine | Organic Amine | 5.25 | 70-80 | 24-48 |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions such as solvent, temperature, and concentration.
Experimental Protocols
Detailed methodologies for the reaction of p-acetoxybenzyl chloride with each base are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Reaction with Sodium Bicarbonate
This method employs a weak inorganic base, offering a mild reaction that minimizes hydrolysis of the ester group.
Procedure:
-
In a round-bottom flask, dissolve p-acetoxybenzyl chloride (1.0 eq) in a suitable solvent such as a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Reaction with Potassium Carbonate
Potassium carbonate is a moderately strong base that provides a good balance between reaction rate and selectivity.[1]
Procedure:
-
To a solution of p-acetoxybenzyl chloride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.
-
Purify by column chromatography if necessary.
Reaction with Sodium Hydroxide
As a strong base, sodium hydroxide facilitates a rapid reaction, though careful control of conditions is necessary to prevent unwanted side reactions.
Procedure:
-
Dissolve p-acetoxybenzyl chloride (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Reaction with Triethylamine
Triethylamine is a common organic base used to neutralize the HCl generated during the reaction.
Procedure:
-
Dissolve p-acetoxybenzyl chloride (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Reaction with Pyridine
Pyridine acts as a weaker base and can also serve as a nucleophilic catalyst in some substitution reactions.
Procedure:
-
Dissolve p-acetoxybenzyl chloride (1.0 eq) in pyridine, using pyridine as both the base and the solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 1 M copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General Sₙ2 reaction mechanism.
Caption: Standard experimental workflow.
Conclusion
The selection of a base for the reaction with p-acetoxybenzyl chloride is a trade-off between reaction speed and the potential for side reactions. Strong inorganic bases like sodium hydroxide offer the fastest conversion but require careful temperature control to maintain the integrity of the acetate group. Moderate bases such as potassium carbonate provide a good compromise with high yields and reasonable reaction times. Weaker bases like sodium bicarbonate and pyridine are suitable for sensitive substrates where mild conditions are paramount, albeit at the cost of longer reaction times. Triethylamine is an effective organic base for scavenging the generated acid. The provided protocols and comparative data serve as a valuable resource for optimizing synthetic routes involving p-acetoxybenzyl chloride.
References
A Comparative Guide to the Kinetic Studies of 4-(Chloromethyl)phenyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-(Chloromethyl)phenyl acetate, also known as p-acetoxybenzyl chloride. Due to a scarcity of direct kinetic data for this specific compound in publicly available literature, this guide leverages kinetic data from closely related analogs, namely substituted benzyl chlorides and phenyl acetates, to infer and compare its expected reactivity. The primary reactions discussed are nucleophilic substitution (specifically solvolysis) at the benzylic carbon and hydrolysis of the ester functionality.
Comparison of Solvolysis Rates
The solvolysis of benzyl halides is a well-studied class of reactions that can proceed through SN1, SN2, or borderline mechanisms depending on the solvent and the substituents on the aromatic ring.[1] The acetoxy group at the para position of this compound is expected to influence the reaction rate through a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect.
To contextualize the expected reactivity of this compound, the following table presents solvolysis rate constants for various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.
Table 1: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C [2]
| Substituent (X) in X-C₆H₄CH₂Cl | Rate Constant, ksolv (s⁻¹) |
| 4-Methoxy | 2.2 |
| 3-Bromo-4-methoxy | 5.6 x 10⁻³ |
| 4-Methyl | 1.6 x 10⁻² |
| H | 4.1 x 10⁻⁴ |
| 4-Chloro | 1.3 x 10⁻⁴ |
| 3-Nitro | 1.1 x 10⁻⁸ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data extracted from Richard, J. P., et al. (2007). J. Am. Chem. Soc.[2]
The acetoxy group is generally considered to be electron-withdrawing overall, which would suggest a slower solvolysis rate compared to unsubstituted benzyl chloride due to destabilization of the carbocation intermediate in a potential SN1 pathway. However, the resonance donation from the oxygen atom could play a role in stabilizing the transition state. Based on the data in Table 1, the reactivity of this compound is anticipated to be lower than that of 4-methoxybenzyl chloride and likely comparable to or slightly less than that of 4-chlorobenzyl chloride.
Comparison of Ester Hydrolysis
The ester group of this compound can undergo hydrolysis, particularly under basic conditions, to yield 4-(chloromethyl)phenol and acetate. The rate of this reaction is influenced by factors such as pH and temperature.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically employed in the kinetic studies of reactions similar to those of this compound.
Protocol 1: Solvolysis Kinetics Measurement
This protocol describes a common method for determining the rate of solvolysis of a benzyl halide derivative.
1. Preparation of Solutions:
- A stock solution of the benzyl halide (e.g., this compound) is prepared in a non-reactive, anhydrous solvent like acetone.
- The desired solvolysis solvent mixture (e.g., 20% acetonitrile in water) is prepared.
- A standardized solution of a base (e.g., 0.01 M NaOH) is prepared for titration.
- An indicator solution (e.g., bromothymol blue) is prepared.
2. Kinetic Run:
- A known volume of the solvolysis solvent is placed in a thermostated reaction vessel to maintain a constant temperature.
- A few drops of the indicator are added to the solvent.
- The reaction is initiated by injecting a small, precise volume of the benzyl halide stock solution into the stirred solvent. Time is recorded as t=0.
- The solvolysis reaction produces HCl, which will cause the indicator to change color.
- The solution is titrated with the standardized NaOH solution to neutralize the acid produced. The time taken for the color to change back is recorded.
- This process is repeated at regular intervals until the reaction is substantially complete.
3. Data Analysis:
- The amount of HCl produced at each time point is calculated from the volume of NaOH used. This corresponds to the concentration of the product formed.
- The concentration of the unreacted benzyl halide at each time point is calculated.
- The data is then fitted to the appropriate integrated rate law (first-order or second-order) to determine the rate constant (k). A plot of ln([Reactant]) versus time will be linear for a first-order reaction, with the slope equal to -k.
Protocol 2: Ester Hydrolysis Kinetics Measurement
This protocol outlines a method for monitoring the hydrolysis of a phenyl acetate derivative.
1. Preparation of Solutions:
- A stock solution of the ester (e.g., this compound) is prepared in a suitable solvent like acetonitrile.
- A buffer solution of the desired pH is prepared to maintain constant pH throughout the reaction.
- All solutions are brought to the desired reaction temperature in a thermostated water bath.
2. Kinetic Run:
- A known volume of the buffer solution is placed in a cuvette suitable for UV-Vis spectrophotometry. The cuvette is placed in a temperature-controlled spectrophotometer.
- The reaction is initiated by adding a small aliquot of the ester stock solution to the cuvette.
- The hydrolysis of the phenyl acetate derivative produces a phenol, which has a different UV-Vis absorbance spectrum from the ester.
- The absorbance at the λmax of the product phenol is monitored over time.
3. Data Analysis:
- The absorbance data is converted to concentration of the product using a previously determined calibration curve (Beer-Lambert Law).
- The concentration of the remaining ester at each time point is calculated.
- The rate constant (k) is determined by fitting the concentration versus time data to the appropriate integrated rate law, typically first-order for this reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic substitution and a typical experimental workflow for a kinetic study.
Caption: General SN2 nucleophilic substitution pathway.
Caption: A typical experimental workflow for a kinetic study.
References
Purity Assessment of Commercially Available 4-(Chloromethyl)phenyl acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity of commercially available 4-(Chloromethyl)phenyl acetate, a crucial reagent in proteomics research and organic synthesis. Recognizing the critical impact of reagent quality on experimental outcomes, this document outlines the stated purity from various suppliers and furnishes detailed experimental protocols for independent verification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, potential impurities and alternative reagents are discussed to provide a thorough comparative analysis.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers, with purities typically stated as ≥95% or 98%. It is important to note that the actual purity can vary between batches and suppliers. For lot-specific data, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1][2]
| Supplier | Stated Purity |
| Santa Cruz Biotechnology | ≥95%[1][2] |
| Sigma-Aldrich | 98%[3] |
| Amerigo Scientific | 95% and 98% |
Potential Impurities
The purity of this compound can be compromised by impurities arising from its synthesis or degradation. Common synthetic routes include the acylation of 4-(chloromethyl)phenol or the chloromethylation of phenyl acetate.[4] Based on these methods and the chemistry of related benzyl chloride compounds, potential impurities may include:
-
Starting Materials: Unreacted 4-(chloromethyl)phenol or phenyl acetate.
-
Byproducts of Chlorination: Di- and tri-chlorinated species, as well as positional isomers.
-
Hydrolysis Products: 4-(Hydroxymethyl)phenyl acetate and acetic acid, formed by reaction with moisture.
-
Polymerization Products: Oligomers or polymers formed under certain storage conditions.
-
Related Benzyl Compounds: Benzaldehyde, benzyl alcohol, and toluene derivatives may be present from the synthesis of the benzyl chloride precursor.[5][6][7][8]
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Data Analysis:
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[9][10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural identification of impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve the sample in dichloromethane to a concentration of 1 mg/mL. |
Data Analysis:
Purity is assessed by the peak area percentage of the main compound. The mass spectrum of the main peak should be consistent with the structure of this compound, and the spectra of minor peaks can be used to identify impurities by comparison with spectral libraries. For halogenated compounds, a halogen-specific detector can enhance selectivity.[14][15]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the same compound.[16]
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | A calibrated 90° pulse |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all nuclei) |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add ~0.75 mL of CDCl₃ and dissolve completely. |
Data Analysis:
The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard.
-
MW_analyte and MW_IS are the molar masses of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the certified purity of the internal standard.
It is crucial to select signals for integration that are well-resolved and free from overlap with impurity or solvent signals.[17][18][19]
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for the purity assessment of this compound.
Alternatives to this compound
For certain applications, alternative benzylating or protecting group reagents may be considered. The choice of an alternative will depend on the specific chemical transformation and desired reactivity.
-
4-Acetoxybenzyl bromide: This bromo-analog may offer different reactivity profiles in some reactions. Its purity would also need to be assessed using similar analytical techniques.
-
4-Methoxybenzyl chloride (PMB-Cl): A common protecting group for alcohols, offering different deprotection conditions compared to the acetyl group.
-
Benzyl bromide: A more reactive and simpler benzylating agent, lacking the acetate functionality.
The purity of these alternatives should be evaluated on a case-by-case basis using the principles outlined in this guide.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of research and development activities. While commercial suppliers provide a stated purity, independent verification is highly recommended. This guide provides robust and detailed protocols for HPLC, GC-MS, and qNMR analysis to enable researchers to accurately assess the purity of this important reagent. By understanding the potential impurities and employing these analytical methods, scientists can ensure the quality and reliability of their experimental results.
References
- 1. qNMR - BIPM [bipm.org]
- 2. scbt.com [scbt.com]
- 3. This compound 98 39720-27-9 [sigmaaldrich.com]
- 4. Buy this compound | 39720-27-9 [smolecule.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. pubsapp.acs.org [pubsapp.acs.org]
Alternative reagents to 4-(Chloromethyl)phenyl acetate for phenol protection
A Comparative Guide to Alternative Reagents for Phenol Protection
For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group of phenols, in particular, often requires masking to prevent unwanted side reactions during multi-step syntheses. While 4-(Chloromethyl)phenyl acetate serves as a reagent for introducing the acetoxymethyl (AM) protecting group, a variety of other reagents offer distinct advantages in terms of stability, ease of removal, and orthogonality. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols.
Methoxymethyl (MOM) Ether Protection
The methoxymethyl (MOM) group is a widely used acetal for protecting alcohols and phenols due to its general stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[1][2] The most common reagent for its introduction is chloromethyl methyl ether (MOM-Cl).[3]
Advantages:
-
Stable to a wide range of non-acidic reagents (pH 4-12).[2]
-
Easily introduced and removed.
-
Numerous deprotection methods are available.
Disadvantages:
-
MOM-Cl is a known carcinogen, requiring careful handling.[1][3]
-
Sensitive to acidic conditions, which may not be suitable for all synthetic routes.[2]
Experimental Data: MOM Protection & Deprotection
Table 1: Conditions for MOM Protection of Phenols
| Reagents | Solvent | Temperature | Time | Yield (%) | Cite |
|---|---|---|---|---|---|
| MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | Room Temp. | 3 - 8 h | 85 - 98 | [4] |
| MeOCH₂Cl, NaH | DMF | Room Temp. | 2 h | 74 - 96 | [4] |
| MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | Room Temp. | 24 - 72 h | 71 - 91 | [4] |
| CH₂(OMe)₂, P₂O₅ | CHCl₃ | 25 °C | - | - |[2] |
Table 2: Conditions for MOM Deprotection
| Reagents | Solvent | Temperature | Time | Yield (%) | Cite |
|---|---|---|---|---|---|
| HCl | H₂O, MeOH | Room Temp. | 3 d | 85 | [4] |
| HBr | CH₂Cl₂ | 0 °C | 2 h | 80 | [4] |
| Wells-Dawson Acid | MeOH | 65 °C | < 1 h | 98 - 100 |[5] |
Reaction Workflow: MOM Protection & Deprotection
Caption: General workflow for MOM protection and deprotection of phenols.
Experimental Protocol: MOM Protection using MOM-Cl and DIPEA
-
Dissolve the phenol substrate in dichloromethane (CH₂Cl₂).
-
Add N,N-diisopropylethylamine (DIPEA, Hünig's base).
-
Add chloromethyl methyl ether (MOM-Cl) dropwise to the solution at room temperature.[2]
-
Stir the reaction for 3-8 hours, monitoring progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether Protection
The SEM group is another popular acetal protecting group, introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[6][7] It offers the significant advantage of being stable to a wider range of acidic conditions that would typically cleave other ethers like MOM or TBDMS.[6] Deprotection is often achieved under mild conditions using a fluoride source.[7][8]
Advantages:
-
Greater stability under acidic conditions compared to MOM.[6]
-
Orthogonal deprotection conditions using fluoride ions.[8]
-
Stable to bases, oxidants, and reductants.[8]
Disadvantages:
-
The reagent, SEM-Cl, is moisture-sensitive.[6]
-
Can be more expensive than reagents for other common protecting groups.
Experimental Data: SEM Protection & Deprotection
Table 3: Conditions for SEM Protection of Phenols
| Reagents | Base | Solvent | Temperature | Time | Cite |
|---|---|---|---|---|---|
| SEM-Cl | NaH | DMF | 0 °C | 30 min (base), then add SEM-Cl | [9] |
| SEM-Cl | DIPEA | CH₂Cl₂ | Room Temp. | - |[8] |
Table 4: Conditions for SEM Deprotection
| Reagents | Solvent | Comments | Cite |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Organic Solvent | Mild conditions, high selectivity | [7] |
| Cesium fluoride (CsF) | Organic Solvent | Alternative fluoride source | [7] |
| Magnesium bromide (MgBr₂) | - | Mild and selective alternative to fluoride | [7] |
| Boron trifluoride etherate (BF₃·OEt₂) | - | Lewis acid condition | [7] |
| Trifluoroacetic acid (TFA) | - | Strongly acidic conditions |[6] |
Reaction Workflow: SEM Protection & Deprotection
Caption: General workflow for SEM protection and deprotection of phenols.
Experimental Protocol: SEM Protection using SEM-Cl and NaH
-
Cool a solution of the phenol substrate in anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert atmosphere.[9]
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the solution.[9]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.[9]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise to the reaction mixture.[9]
-
Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Benzyl Ether/Carbamate Protection
The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate (Cbz-Cl), is a classic protecting group, particularly for amines, but also applicable to phenols. The resulting benzyl carbonate is stable under many conditions but is uniquely susceptible to cleavage by catalytic hydrogenation, providing a valuable orthogonal deprotection strategy.
Advantages:
-
Facile introduction under basic conditions.[10]
-
Deprotection via catalytic hydrogenation is very clean, producing toluene and CO₂ as byproducts.[11]
-
Orthogonal to many acid- and base-labile protecting groups.
Disadvantages:
-
The protecting group is not stable to reductive conditions required for other transformations.
Experimental Data: Benzyl Carbonate Protection & Deprotection
Table 5: Conditions for Benzyl Carbonate Protection of Phenols
| Reagents | Base | Solvent | Temperature | Catalyst | Cite |
|---|---|---|---|---|---|
| Benzyl Chloroformate | Pyridine or Et₃N | Organic Solvent | Room Temp. | DMAP (optional) | [10] |
| Benzyl Chloroformate | NaH | Organic Solvent | Room Temp. | - |[10] |
Table 6: Conditions for Benzyl Carbonate Deprotection
| Reagents | Catalyst | Comments | Cite |
|---|
| H₂ | Pd/C | Catalytic Hydrogenation, clean byproducts |[10] |
Reaction Workflow: Benzyl Protection & Deprotection
Caption: General workflow for Cbz protection and deprotection of phenols.
Experimental Protocol: Benzyl Carbonate Protection
-
Dissolve the phenol in a suitable organic solvent (e.g., CH₂Cl₂, THF).[10]
-
Add a base such as triethylamine (Et₃N) or pyridine. For sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary.[10]
-
Optionally, add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, especially at lower temperatures.[10]
-
Add benzyl chloroformate (Cbz-Cl) to the mixture.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove the base and salts.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
Summary Comparison of Phenol Protecting Groups
Table 7: Comparative Overview of Alternative Phenol Protecting Groups
| Protecting Group | Reagent | Key Stability | Primary Deprotection Method | Orthogonality & Notes |
|---|---|---|---|---|
| Acetoxymethyl (AM) | This compound | Base-stable | Acidic or basic hydrolysis | Sensitive to both acid and base. |
| Methoxymethyl (MOM) | MOM-Cl | Base, Reductants, Oxidants | Acid (e.g., HCl) | Sensitive to Lewis and protic acids. Reagent is carcinogenic.[1][2] |
| (Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl | Acid (mild), Base, Reductants | Fluoride source (e.g., TBAF) | Excellent orthogonality. Stable to conditions that cleave MOM/silyl ethers.[6][8] |
| Benzyloxycarbonyl (Cbz) | Cbz-Cl | Acid, Base (mild) | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to acid/base cleavage. Not stable to reducing conditions.[10] |
| Silyl Ethers (TBDMS, etc.) | TBDMS-Cl | Base, Non-acidic conditions | Fluoride source or Acid | Stability is tunable based on the silyl group. Cleaved by fluoride. |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 7. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [commonorganicchemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. Benzyl Chloroformate [commonorganicchemistry.com]
- 13. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)phenyl Acetate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(chloromethyl)phenyl acetate is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this halogenated organic compound. Adherence to these procedures will help safeguard personnel, prevent environmental contamination, and ensure compliance with hazardous waste regulations.
I. Understanding the Hazards
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2] As a halogenated organic compound, its disposal requires specific protocols to mitigate its potential environmental impact.[3][4]
II. Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [1] |
| Boiling Point | 240 °C (lit.) |
| Density | 1.201 g/mL at 25 °C (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Refractive Index | n20/D 1.53 (lit.) |
III. Detailed Disposal Protocol
This step-by-step protocol outlines the necessary procedures for the safe disposal of this compound from the point of generation to its final removal by authorized personnel.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
2. Waste Segregation: Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[4]
-
Do Not Mix: Never mix this compound waste with non-halogenated organic solvents, strong acids or bases, oxidizers, or other incompatible chemical waste streams.[3][5]
3. Waste Container Management:
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[6] The label should also clearly indicate the associated hazards (e.g., "Corrosive," "Toxic").
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[6]
4. Storage of Waste:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
6. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Collect the contaminated absorbent material and place it in the designated halogenated waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS.
-
Personal Contamination: If the chemical comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- 1. This compound | C9H9ClO2 | CID 148312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. keyorganics.net [keyorganics.net]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 4-(Chloromethyl)phenyl acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-(Chloromethyl)phenyl acetate (CAS No: 39720-27-9), a compound noted for its reactivity and potential hazards.
Chemical Identity and Hazards
This compound is a colorless to pale yellow liquid.[1] It is recognized as a hazardous substance, and it is crucial to understand its classifications to ensure safe handling.[2][3] This compound is harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[3][4]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[2][5] |
| Skin Corrosion / Irritation | Category 1B[2][5] |
| Skin Sensitization | Category 1[2][5] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Must be worn at all times. A face shield provides an additional layer of protection against splashes.[5][6] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[6] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[6] | |
| Respiratory Protection | Type ABEK (EN14387) Respirator Filter | To be used to prevent inhalation of vapors or mists.[5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.[7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[7][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9] |
Operational and Disposal Plans
Handling and Storage
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][7] Avoid all personal contact, including inhalation, and wear appropriate protective clothing.[10] When not in use, keep containers tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials.[7][10]
Disposal Plan
All disposable PPE used during the handling of this compound should be considered hazardous waste.[6] Dispose of the chemical and any contaminated materials through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[9] Do not mix with other waste.
Emergency Spill Response
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Caption: Workflow for handling a chemical spill.
Safe Handling Protocol
A step-by-step process ensures that this compound is handled safely from preparation to disposal.
Caption: Step-by-step safe handling process.
References
- 1. Buy this compound | 39720-27-9 [smolecule.com]
- 2. This compound | C9H9ClO2 | CID 148312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound 98 39720-27-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
